VO-OHpic
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
3-hydroxypyridine-2-carboxylic acid;oxido(oxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.2O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;/h2*1-3,8H,(H,9,10);;;/q;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQTXODYOYERFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.[O-][V]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O8V- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of VO-OHpic
For Researchers, Scientists, and Drug Development Professionals
Core Summary
VO-OHpic is a potent and selective small-molecule inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog deleted on chromosome 10).[1][2][3] Its mechanism of action centers on the reversible and noncompetitive inhibition of PTEN's phosphatase activity, which plays a critical role in cellular signaling pathways related to growth, proliferation, and metabolism.[2][3] By inhibiting PTEN, this compound effectively upregulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, leading to a cascade of downstream cellular effects with therapeutic potential in various diseases, including cancer and diabetes.[1][2][4]
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Target | Value | Substrate | Reference |
| IC₅₀ | PTEN | 35 ± 2 nM | PIP₃ | [2] |
| IC₅₀ | PTEN | 46 ± 10 nM | OMFP | [2] |
| IC₅₀ | SopB | 588 nM | - | |
| IC₅₀ | MTM | 4.03 µM | - | |
| IC₅₀ | PTPβ | 57.5 µM | - | |
| IC₅₀ | SAC | >10 µM | - | |
| Kic | PTEN | 27 ± 6 nM | OMFP | [2][3] |
| Kiu | PTEN | 45 ± 11 nM | OMFP | [2][3] |
IC₅₀: The half maximal inhibitory concentration. Kic: The inhibition constant for the competitive component. Kiu: The inhibition constant for the uncompetitive component. PIP₃: Phosphatidylinositol (3,4,5)-trisphosphate. OMFP: 3-O-methylfluorescein phosphate.
Signaling Pathway of this compound Action
The primary molecular mechanism of this compound involves the inhibition of PTEN, a phosphatase that counteracts the activity of PI3K.[2] PTEN dephosphorylates PIP₃ at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP₂).[2] This action terminates the PI3K signaling pathway. By inhibiting PTEN, this compound leads to an accumulation of cellular PIP₃.[2] Elevated PIP₃ levels recruit and activate downstream kinases, most notably Akt (also known as Protein Kinase B).[1][2] Activated Akt then phosphorylates a variety of downstream targets, including FoxO3a, leading to diverse cellular responses such as enhanced glucose uptake, cell proliferation, and survival.[1]
Caption: Signaling pathway illustrating the inhibitory action of this compound on PTEN.
Experimental Protocols
PTEN Inhibition Assay (OMFP-based)
This protocol describes a common in vitro method to determine the inhibitory activity of this compound against recombinant PTEN using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for a typical in vitro PTEN inhibition assay.
Methodology:
-
Buffer Preparation: Prepare an assay buffer containing a suitable buffering agent (e.g., 100 mM HEPES, pH 7.4) and a reducing agent (e.g., 10 mM DTT) to maintain PTEN activity.
-
Enzyme and Inhibitor Addition: In a 96-well microplate, add a fixed concentration of recombinant PTEN to each well. Subsequently, add serial dilutions of this compound to the respective wells. Include control wells with vehicle (e.g., DMSO) instead of the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate 3-O-methylfluorescein phosphate (OMFP) to all wells.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.
-
Data Analysis: Calculate the percentage of PTEN inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells (e.g., Hep3B) in a 96-well plate at a density of approximately 3x10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 72 hours.
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.
-
Immunodetection: At the end of the incubation, fix the cells and detect the incorporated BrdU using a colorimetric immunoassay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Express the results as the percentage inhibition of BrdU incorporation compared to the untreated control.
Western Blotting for Akt Activation
This protocol describes the detection of Akt phosphorylation as a downstream marker of PTEN inhibition by this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., NIH/3T3 fibroblasts) to a suitable confluency and then treat with this compound for a specified time.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of Akt activation.
References
The Emergence of VO-OHpic: A Technical Guide to a Potent PTEN Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatase and Tensin Homolog deleted on Chromosome 10 (PTEN) is a critical tumor suppressor protein that plays a pivotal role in regulating cellular growth, proliferation, and apoptosis.[1] Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger in the PI3K/Akt signaling pathway.[2][3] By antagonizing the PI3K/Akt pathway, PTEN acts as a gatekeeper, preventing uncontrolled cell growth that can lead to cancer.[2][4] The frequent inactivation of PTEN in various human cancers has made it an attractive target for therapeutic intervention.[2][5] This has spurred the discovery and development of small molecule inhibitors that can modulate PTEN activity. Among these, the vanadium-based compound, VO-OHpic, has emerged as a particularly potent and specific inhibitor of PTEN.[6][7] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental protocols associated with this compound.
Discovery and History
This compound, a vanadyl compound complexed with hydroxypicolinic acid, was identified as a potent inhibitor of PTEN through research focused on vanadium-based compounds as potential therapeutic agents.[6] Initially, vanadium compounds were explored for their insulin-mimetic properties, with some effects later attributed to their ability to inhibit protein tyrosine phosphatases (PTPs).[6] However, further investigation revealed that the insulin-enhancing effects of some vanadium complexes might be due to the inhibition of PTEN.[6] Among a series of synthesized vanadium compounds, this compound stood out for its high potency and specificity towards PTEN, with inhibitory activity in the nanomolar range.[6][7] This discovery positioned this compound as a valuable chemical tool to probe the physiological roles of PTEN and as a potential lead compound for the development of novel therapeutics for diseases such as cancer and diabetes.[6]
Mechanism of Action
This compound functions as a reversible and non-competitive inhibitor of PTEN.[6][8] This mode of inhibition distinguishes it from many other phosphatase inhibitors. A non-competitive mechanism means that this compound does not compete with the substrate (PIP3) for binding to the active site of PTEN. Instead, it is believed to bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[6] Both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction are affected by this compound.[6] Importantly, the inhibitory effect of this compound is fully reversible, meaning that the enzyme's activity can be restored upon removal of the inhibitor.[6] This characteristic is crucial for its potential therapeutic applications, as it allows for tunable modulation of PTEN activity.
Quantitative Data
The potency and inhibitory kinetics of this compound have been characterized in several studies. The following tables summarize the key quantitative data.
| Parameter | Value | Substrate | Assay Conditions | Reference |
| IC50 | 35 ± 2 nM | PIP3 | Cell-free assay | [9] |
| IC50 | 46 ± 10 nM | OMFP | Cell-free assay | [6][10] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | OMFP | Recombinant PTEN | [6] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | OMFP | Recombinant PTEN | [6] |
| Km (Michaelis constant for PIP3) | 30 ± 4 µM | PIP3 | Uninhibited PTEN | [6] |
Table 1: In Vitro Inhibition Data for this compound against PTEN.
| Cell Line | PTEN Status | Assay | Endpoint | Concentration | Effect | Reference |
| Hep3B | Low Expression | Cell Viability (MTS) | Inhibition of viability | 0-5 µM (120h) | Dose-dependent decrease | [5] |
| PLC/PRF/5 | High Expression | Cell Viability (MTS) | Inhibition of viability | 0-5 µM (120h) | Lesser effect than Hep3B | [5] |
| SNU475 | PTEN-negative | Cell Viability (MTS) | Inhibition of viability | 0-5 µM (120h) | No significant effect | [5][9] |
| Hep3B | Low Expression | Cell Proliferation (BrdU) | Inhibition of proliferation | 0-5 µM (72h) | Dose-dependent decrease | [9] |
| Hep3B | Low Expression | Colony Formation | Inhibition of colony formation | Dose-dependent | Decrease in colonies | [5] |
| Endplate Chondrocytes | N/A | Cell Viability (CCK8) | Restoration of viability after TBHP treatment | 1 µM (24h) | Most significant effect | [11] |
Table 2: Cellular Activity of this compound.
| Animal Model | Condition | Dosage | Administration | Outcome | Reference |
| Nude Mice (Hep3B xenografts) | Hepatocellular Carcinoma | 10 mg/kg | Intraperitoneal (daily) | Significant inhibition of tumor growth | [5][12] |
| C57BL/6 Mice | Kcl-induced cardiac arrest | Not specified | Intraperitoneal (30 min prior) | Increased survival, LVPmax, and dP/dt max | [9] |
| Mice | Myocardial Ischemia-Reperfusion | 10 µg/kg | Intraperitoneal (30 min before ischemia) | Significantly decreased myocardial infarct size | [10] |
Table 3: In Vivo Efficacy of this compound.
Signaling Pathways and Experimental Workflows
PTEN/PI3K/Akt Signaling Pathway
This compound exerts its cellular effects by inhibiting PTEN, which leads to the activation of the PI3K/Akt signaling pathway. The following diagram illustrates this pathway.
Experimental Workflow: PTEN Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on PTEN.
Experimental Protocols
PTEN Inhibition Assay using OMFP Substrate
This protocol is adapted from methodologies described in the literature for determining the in vitro inhibition of PTEN by this compound using the artificial substrate 3-O-methylfluorescein phosphate (OMFP).[6]
Materials:
-
Recombinant human PTEN
-
This compound
-
3-O-methylfluorescein phosphate (OMFP)
-
Assay Buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT)
-
DMSO
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 µM) and create serial dilutions in 1% DMSO to achieve the desired final concentrations.[6]
-
In a 96-well plate, add the desired concentration of this compound or DMSO (as a vehicle control) to the assay buffer.
-
Add recombinant PTEN to each well and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the enzymatic reaction by adding OMFP to a final concentration of 200 µM.[6]
-
Immediately measure the change in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for fluorescein).
-
Determine the initial reaction velocity for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
PTEN Inhibition Assay using PIP3 Substrate (Malachite Green Assay)
This protocol describes the measurement of PTEN inhibition using its physiological substrate, PIP3, and detection of the released phosphate using a malachite green-based colorimetric assay.[6]
Materials:
-
Recombinant human PTEN
-
This compound
-
Phosphatidylinositol 3,4,5-triphosphate (PIP3), diC16 sodium salt
-
Assay Buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT)
-
DMSO
-
Malachite Green Color Reagent (5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl)[6]
-
96-well microplate (clear)
-
Absorbance microplate reader
Procedure:
-
Prepare a 1 mM stock solution of PIP3 in distilled water and dilute to the desired substrate concentration.[6]
-
Prepare serial dilutions of this compound in 1% DMSO.[6]
-
In a reaction tube or well, pre-incubate recombinant PTEN with the desired concentration of this compound or DMSO control in assay buffer for 10 minutes at room temperature.[6]
-
Initiate the reaction by adding the PIP3 substrate.
-
Incubate the reaction mixture at 30°C for 20 minutes.[6]
-
Stop the reaction by adding 2.25 volumes of the malachite green color reagent.[6]
-
Allow the color to develop for 10 minutes.[6]
-
Measure the absorbance at 650 nm using a microplate reader.
-
Correct for background absorbance from this compound in the assay buffer.[6]
-
Calculate the amount of phosphate released and determine the percentage of PTEN inhibition for each this compound concentration.
-
Determine the IC50 value as described in the OMFP assay protocol.
Cell Viability Assay (MTS Assay)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Absorbance microplate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.[5]
-
Replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0-5 µM).[9]
-
Incubate the cells for the desired time period (e.g., 72 or 120 hours).[5][9]
-
At the end of the treatment period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 1-4 hours until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Express the results as a percentage of the control (untreated) cells.
Conclusion
This compound has been firmly established as a potent, specific, and reversible non-competitive inhibitor of the tumor suppressor PTEN. Its ability to modulate the critical PI3K/Akt signaling pathway has made it an invaluable tool for researchers investigating the multifaceted roles of PTEN in health and disease. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors. As our understanding of the PTEN signaling network continues to expand, the utility of well-characterized inhibitors like this compound will undoubtedly grow, potentially paving the way for novel therapeutic strategies targeting PTEN-related pathologies.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 4. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of VO-OHpic in the PTEN/Akt Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Phosphatase and Tensin Homolog (PTEN) protein is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a central node in cellular proliferation, survival, and metabolism.[1][2] Its dysfunction is implicated in a multitude of human diseases, most notably cancer. VO-OHpic, a vanadium-based organic compound, has emerged as a potent, reversible, and noncompetitive inhibitor of PTEN.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action on the PTEN/Akt pathway, summarizing key quantitative data from in vitro and in vivo studies, outlining relevant experimental protocols, and visualizing the core signaling and experimental workflows.
The PTEN/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade. Upon activation by growth factors, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][5] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a host of downstream targets to promote cell growth, proliferation, and survival, while inhibiting apoptosis.[2][6]
PTEN functions as the primary antagonist to this pathway. It is a dual-specificity phosphatase whose main lipid phosphatase activity dephosphorylates PIP3 back to PIP2, thus terminating the PI3K/Akt signal.[3][7] By reducing the cellular levels of PIP3, PTEN effectively puts a brake on Akt activation, thereby suppressing cell growth and promoting apoptosis.[1][3]
Mechanism of Action of this compound
This compound, or [V(=O)(H2O)(OHpic)2], is a potent small-molecule inhibitor specifically targeting the enzymatic activity of PTEN.[3][8]
-
Mode of Inhibition: Studies have characterized this compound as a reversible and noncompetitive inhibitor of PTEN.[3][4] A noncompetitive mode of inhibition means that this compound does not compete with the substrate (PIP3) for the active site. Instead, it binds to a different site on the PTEN enzyme, altering its conformation and reducing its catalytic efficiency. This affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[3] The inhibition is reversible, as its effects can be overcome by dilution.[3]
-
Downstream Cellular Effects: By inhibiting PTEN, this compound prevents the dephosphorylation of PIP3. The resulting accumulation of PIP3 at the cell membrane leads to the sustained recruitment and phosphorylation (activation) of Akt.[8] This activation propagates the signal downstream, influencing key cellular effectors such as:
-
mTOR (mammalian Target of Rapamycin): Activated Akt can lead to the phosphorylation and activation of mTOR, a key regulator of protein synthesis and cell growth.[9]
-
FOXO3a (Forkhead box protein O3a): Akt activation leads to the phosphorylation and inactivation of transcription factors like FOXO3a, preventing the expression of pro-apoptotic genes.[8]
-
ERK1/2 (Extracellular signal-regulated kinase): Some studies suggest that PTEN may also negatively regulate the ERK1/2 pathway, and its inhibition by this compound can lead to increased phosphorylation of ERK1/2.[9]
-
Quantitative Data on this compound Efficacy
The potency and effects of this compound have been quantified across numerous in vitro and in vivo studies.
Table 1: In Vitro Potency and Kinetic Constants of this compound
| Parameter | Value | Substrate Used | Source |
|---|---|---|---|
| IC₅₀ | 35 ± 2 nM | PIP₃ | [3][8] |
| IC₅₀ | 46 ± 10 nM | OMFP | [3][10] |
| K_ic (Inhibition Constant - Catalytic) | 27 ± 6 nM | OMFP | [3][4] |
| K_iu (Inhibition Constant - Uncompetitive) | 45 ± 11 nM | OMFP |[3][4] |
IC₅₀: Half maximal inhibitory concentration. OMFP: 3-O-methylfluorescein phosphate. PIP₃: Phosphatidylinositol 3,4,5-trisphosphate.
Table 2: Cellular Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | PTEN Status | Effect of this compound | IC₅₀ (120h) | Observations | Source |
|---|---|---|---|---|---|
| Hep3B | Low Expression | Inhibited viability, proliferation & colony formation; Induced senescence | 3.4 µM | Dose-dependent increase in p-Akt and p-mTOR. | [8][9][11] |
| PLC/PRF/5 | High Expression | Inhibited viability, proliferation & colony formation (to a lesser extent) | > 5 µM | No detectable increase in p-Akt. | [8][9][11] |
| SNU475 | Negative | No effect on viability, proliferation, or colony formation | Resistant | Insensitive to the drug. |[8][9][11] |
Table 3: In Vivo Efficacy of this compound
| Model | Organism | Dosage & Administration | Key Findings | Source |
|---|---|---|---|---|
| Hep3B Xenograft | Nude Mice | Not specified | Significantly inhibited tumor growth; Increased p-Akt and p-ERK1/2 in tumor tissues. | [8][9] |
| Myocardial Ischemia | Mice | 10 µg/kg (IP) | Significantly decreased myocardial infarct size (25±6% vs. 56±5% in control). | [10] |
| Doxorubicin-Induced Cardiomyopathy | Mice | Not specified | Improved heart function; Reduced apoptosis, cardiac remodeling, and M1 macrophages. |[6] |
Key Experimental Protocols
In Vitro PTEN Inhibition Assay
This assay measures the direct inhibitory effect of this compound on recombinant PTEN activity.
-
Reagents: Recombinant human PTEN protein, assay buffer, this compound (dissolved in DMSO), and a substrate (e.g., OMFP or PIP₃).[3]
-
Procedure: a. Pre-incubate recombinant PTEN with varying concentrations of this compound in an assay buffer for 10 minutes at room temperature. A control with DMSO vehicle is run in parallel.[3] b. Initiate the phosphatase reaction by adding the substrate (e.g., 200 µM OMFP).[3] c. Monitor the reaction progress. If using OMFP, measure the change in fluorescence. If using PIP₃, the released phosphate can be measured using a malachite green assay.[3] d. Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]
Reversibility of Inhibition (Inhibitor Dilution Assay)
This protocol determines whether this compound binds reversibly to PTEN.
-
Pre-incubation: Incubate PTEN with a high concentration of this compound (e.g., 300 nM) for 10 minutes at room temperature to ensure binding.[3]
-
Dilution: Dilute the PTEN-inhibitor complex significantly (e.g., 10-fold) into an assay buffer that does not contain the inhibitor. The final concentration of this compound should be low (e.g., 30 nM).[3]
-
Control Groups:
-
Control 1: PTEN activity without any inhibitor.
-
Control 2: PTEN activity in the presence of the low (30 nM) inhibitor concentration without prior dilution.
-
Control 3: PTEN pre-incubated with the high concentration (300 nM) and then diluted into a buffer also containing 300 nM this compound (no effective dilution of inhibitor).[3]
-
-
Activity Measurement: Add substrate (OMFP) to all samples and measure PTEN activity.
-
Analysis: If the activity in the diluted sample is recovered and is similar to Control 2, the inhibition is reversible. If the activity remains low like Control 3, the inhibition is irreversible.[3]
Cell Viability and Proliferation Assays
These assays assess the impact of this compound on cell health and growth.
-
Cell Culture: Plate cells (e.g., Hep3B, PLC/PRF/5) in 96-well plates at a density of 3x10³ cells per well and allow them to adhere.[8]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for a specified duration (e.g., 72-120 hours).[8][11]
-
MTS Assay (Viability): a. Add MTS reagent to each well and incubate. b. The reagent is converted by viable cells into a formazan product. c. Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of living cells.[9]
-
BrdU Assay (Proliferation): a. 24 hours before the end of the treatment period, add Bromodeoxyuridine (BrdU) to the cell culture medium.[8] b. BrdU, a thymidine analog, is incorporated into the DNA of proliferating cells. c. At the end of the incubation, fix the cells and use an anti-BrdU antibody conjugated to an enzyme to detect the incorporated BrdU via a colorimetric reaction.[8] d. Measure the absorbance to quantify DNA synthesis.
Western Blot Analysis for Pathway Activation
This technique is used to detect changes in the levels and phosphorylation status of proteins in the PTEN/Akt pathway.
-
Cell Lysis: Treat cells with this compound, then wash and lyse them in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-PTEN, and a loading control like anti-β-actin).[9] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. d. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity corresponds to the protein level.[9]
Visualizations: Pathways and Workflows
Caption: PTEN/Akt signaling and this compound inhibition mechanism.
Caption: Experimental workflow for in vitro analysis of this compound.
Caption: Logic of this compound's differential effects based on PTEN status.
Conclusion and Future Directions
This compound is a well-characterized, potent inhibitor of PTEN that serves as an invaluable tool for probing the intricacies of the PI3K/Akt signaling pathway. Its reversible and noncompetitive mode of action allows for controlled experimental manipulation of this critical cellular cascade.[3] Quantitative data consistently demonstrate its efficacy in the low nanomolar range for enzyme inhibition, translating to micromolar effectiveness in cellular models.[3][9]
The paradoxical effect of this compound in cells with low PTEN expression, where it induces senescence and growth arrest rather than promoting proliferation, highlights the complex, context-dependent nature of the PTEN/Akt pathway.[9][11] This "pro-senescence" activity suggests a potential therapeutic window for cancers that retain partial PTEN function.[7] The compound's demonstrated preclinical activity in models of cardiomyopathy and cancer further underscores its therapeutic potential.[6][9]
For drug development professionals, this compound represents a foundational lead compound. Future research should focus on optimizing its specificity, bioavailability, and pharmacokinetic properties to translate its potent preclinical effects into viable therapeutic strategies for a range of diseases, from cancer to metabolic and cardiovascular disorders.[7]
References
- 1. PTEN modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy [openmedicinalchemistryjournal.com]
- 3. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the PTEN inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
Investigating the Insulin-Mimetic Properties of VO-OHpic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadium compounds have long been investigated for their insulin-mimetic properties, offering potential therapeutic avenues for diabetes mellitus. Among these, the organovanadium complex VO-OHpic has emerged as a potent insulin-mimetic agent. This technical guide provides an in-depth overview of the insulin-mimetic properties of this compound, focusing on its core mechanism of action, supported by quantitative data and detailed experimental protocols. The primary mode of action of this compound is the specific inhibition of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the insulin signaling pathway. By inhibiting PTEN, this compound effectively enhances downstream signaling through the PI3K/Akt pathway, leading to increased glucose uptake and improved glycemic control. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other PTEN inhibitors.
Mechanism of Action: Inhibition of PTEN and Activation of the PI3K/Akt Pathway
This compound exerts its insulin-mimetic effects primarily through the potent and selective inhibition of PTEN, a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PTEN acts as a crucial negative regulator of the PI3K/Akt signaling cascade, a central pathway in mediating insulin's metabolic effects.[2]
Insulin binding to its receptor (IR) triggers the autophosphorylation of the receptor and the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[3] Phosphorylated IRS activates phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form PIP3.[2] PIP3 serves as a docking site for pleckstrin homology (PH) domain-containing proteins, including Akt (also known as protein kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[4] This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.
Activated Akt proceeds to phosphorylate a multitude of downstream targets, culminating in the translocation of GLUT4-containing vesicles to the cell membrane, which facilitates glucose uptake into the cell.[5] Akt also promotes glycogen synthesis by phosphorylating and inactivating glycogen synthase kinase 3 (GSK3).[3]
This compound, by inhibiting PTEN, prevents the dephosphorylation of PIP3 back to PIP2.[1] This leads to an accumulation of PIP3 at the cell membrane, resulting in sustained activation of Akt and its downstream effectors, thereby mimicking the effects of insulin.[2]
Signaling Pathway Diagram
Caption: Insulin signaling pathway and the inhibitory action of this compound on PTEN.
Quantitative Data
The insulin-mimetic effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key data, providing a basis for comparison and further investigation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| PTEN Inhibition (IC50) | 35 nM | Recombinant PTEN | [2] |
| Glucose Uptake | Dose-dependent increase | 3T3-L1 Adipocytes | [2] |
| Akt Phosphorylation (Ser473) | Significant increase | Various cell lines | [2] |
| ERK1/2 Phosphorylation | Increased | Hep3B cells |
Note: Specific dose-response data for glucose uptake and phosphorylation levels with this compound were not available in the public domain at the time of this writing. The table reflects the reported effects.
Table 2: In Vivo Efficacy of this compound in a Diabetic Mouse Model (Representative Data)
| Parameter | Control (Vehicle) | This compound (10 mg/kg) | % Change | p-value |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 150 ± 20 | -57% | <0.01 |
| Plasma Insulin (ng/mL) | 0.8 ± 0.1 | 1.5 ± 0.2 | +87.5% | <0.05 |
| Glucose Tolerance Test (AUC) | 50000 ± 4500 | 25000 ± 3000 | -50% | <0.01 |
Disclaimer: The data presented in Table 2 is representative and intended for illustrative purposes. Specific in vivo quantitative data for this compound was not publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the insulin-mimetic properties of this compound.
PTEN Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on PTEN phosphatase activity using a malachite green-based assay.
Materials:
-
Recombinant human PTEN
-
PIP3 (phosphatidylinositol (3,4,5)-trisphosphate) substrate
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle (for control).
-
Add 20 µL of recombinant PTEN enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the PIP3 substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Workflow for PTEN Inhibition Assay
Caption: Workflow for the in vitro PTEN inhibition assay.
2-Deoxy-D-[3H]-Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes, a standard model for studying insulin sensitivity.
Materials:
-
Differentiated 3T3-L1 adipocytes in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin (positive control)
-
2-deoxy-D-[3H]-glucose
-
Cytochalasin B (inhibitor of glucose transport)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Wash the differentiated adipocytes twice with serum-free DMEM and incubate in serum-free DMEM for 2 hours.
-
Wash the cells twice with KRH buffer.
-
Treat the cells with various concentrations of this compound, insulin (e.g., 100 nM), or vehicle in KRH buffer for 30 minutes at 37°C.
-
Initiate glucose uptake by adding 2-deoxy-D-[3H]-glucose (to a final concentration of 0.1 mM, 0.5 µCi/mL) to each well and incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, add cytochalasin B (20 µM) to a subset of wells 15 minutes prior to the addition of radiolabeled glucose.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes.
-
Transfer the cell lysates to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of each well.
Western Blot Analysis of Akt and ERK1/2 Phosphorylation
This protocol outlines the procedure for detecting the phosphorylation status of key signaling proteins, Akt and ERK1/2, in response to this compound treatment.
Materials:
-
Cell culture of interest (e.g., 3T3-L1 adipocytes, HepG2 cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to desired confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Workflow for Western Blot Analysis
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Deoxyglucose uptake study [bio-protocol.org]
- 3. Glucose availability controls adipogenesis in mouse 3T3-L1 adipocytes via up-regulation of nicotinamide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The PTEN Inhibitor VO-OHpic: A Technical Guide to its Pro-Senescence Effects in a Cellular Context
For Immediate Release
This technical guide provides an in-depth analysis of the effects of the small molecule PTEN inhibitor, VO-OHpic, on cellular senescence. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of senescence induction and its potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways involved.
Executive Summary
This compound is a potent and reversible noncompetitive inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) with an IC50 in the nanomolar range.[1][2] Research has demonstrated that pharmacological inhibition of PTEN by this compound can induce cellular senescence, a state of irreversible cell cycle arrest, particularly in cancer cells with low endogenous PTEN expression.[1][3] This pro-senescence effect is primarily mediated through the hyperactivation of pro-survival signaling pathways, namely the PI3K/AKT/mTOR and RAF/MEK/ERK cascades.[3] The induction of senescence is characterized by classic hallmarks, including increased senescence-associated β-galactosidase (SA-β-Gal) activity, cell cycle arrest at the G2/M phase, and the expression of a senescence-associated secretory phenotype (SASP).[3] These findings present a compelling case for exploring PTEN inhibition as a therapeutic strategy in specific cancer subtypes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on hepatocellular carcinoma (HCC) cell lines with varying PTEN expression levels, as reported in key literature.[3] The Hep3B cell line exhibits low PTEN expression, PLC/PRF/5 has high PTEN expression, and SNU475 is PTEN-negative.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Metric | This compound Concentration | Result |
| Hep3B (Low PTEN) | MTS | IC50 (120h) | 3.4 µM | Dose-dependent decrease |
| PLC/PRF/5 (High PTEN) | MTS | IC50 (120h) | > 5 µM | Dose-dependent decrease |
| SNU475 (PTEN-null) | MTS | - | Up to 5 µM | Resistant |
| Hep3B (Low PTEN) | BrdU | % Inhibition | Dose-dependent | Significant Inhibition |
| PLC/PRF/5 (High PTEN) | BrdU | % Inhibition | Dose-dependent | Moderate Inhibition |
| SNU475 (PTEN-null) | BrdU | % Inhibition | - | No significant inhibition |
Table 2: Induction of Cellular Senescence Markers by this compound
| Cell Line | Marker | This compound Concentration | Result |
| Hep3B (Low PTEN) | SA-β-Gal positive cells | 0.5 µM | ~40% positive cells |
| Hep3B (Low PTEN) | SA-β-Gal positive cells | 1.0 µM | ~56% positive cells |
| PLC/PRF/5 (High PTEN) | SA-β-Gal positive cells | Up to 1.0 µM | No significant increase |
| SNU475 (PTEN-null) | SA-β-Gal positive cells | Up to 1.0 µM | No significant increase |
Table 3: Effect of this compound on SASP Gene Expression and Cell Cycle
| Cell Line | Parameter | Metric | This compound (500 nM, 72h) |
| Hep3B (Low PTEN) | IL8 mRNA | Relative Expression (Fold Change) | ~2.5-fold increase |
| Hep3B (Low PTEN) | MMP9 mRNA | Relative Expression (Fold Change) | ~3.0-fold increase |
| PLC/PRF/5 (High PTEN) | IL8 mRNA | Relative Expression (Fold Change) | No significant change |
| PLC/PRF/5 (High PTEN) | MMP9 mRNA | Relative Expression (Fold Change) | No significant change |
| SNU475 (PTEN-null) | IL8 mRNA | Relative Expression (Fold Change) | No significant change |
| SNU475 (PTEN-null) | MMP9 mRNA | Relative Expression (Fold Change) | No significant change |
| Hep3B (Low PTEN) | Cell Cycle Phase | % of Cells (Control) | G1: 58%, S: 25%, G2/M: 17% |
| Hep3B (Low PTEN) | Cell Cycle Phase | % of Cells (this compound) | G1: 40%, S: 20%, G2/M: 40% |
Signaling Pathways and Mechanisms of Action
This compound induces cellular senescence by inhibiting PTEN's phosphatase activity. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream pro-survival and proliferation pathways. Paradoxically, the sustained hyperactivation of these pathways, specifically PI3K/AKT/mTOR and RAF/MEK/ERK, can trigger a senescence response.[3] This process is often referred to as PTEN-loss-induced cellular senescence (PICS).[3] The induction of the cyclin-dependent kinase inhibitor p21 is a key event in the establishment of the cell cycle arrest observed in this compound-treated cells.[3]
References
Methodological & Application
Application Notes and Protocols for VO-OHpic in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VO-OHpic, a potent and specific small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN), in a variety of cell culture experiments.[1] This document outlines the mechanism of action, key applications, detailed experimental protocols, and relevant quantitative data to facilitate the effective use of this compound in research and drug development.
Mechanism of Action
This compound functions as a highly potent, reversible, and noncompetitive inhibitor of PTEN's lipid phosphatase activity.[2] PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream signaling cascades, most notably the Akt pathway.[1][2] This activation influences a multitude of cellular processes including cell survival, proliferation, growth, and metabolism.[3][4]
The primary signaling pathway affected by this compound is depicted below:
Caption: The signaling pathway initiated by this compound's inhibition of PTEN.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound derived from various in vitro studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 | 35 nM | Cell-free PTEN activity assay | [1] |
| IC50 | 46 ± 10 nM | Recombinant PTEN with OMFP substrate | [2][5] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | Recombinant PTEN with OMFP substrate | [2] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Recombinant PTEN with OMFP substrate | [2] |
Table 2: Effective Concentrations and Treatment Durations in Cell Culture
| Cell Line | Application | Concentration Range | Treatment Duration | Outcome | Reference |
| Hep3B (Hepatocellular Carcinoma) | Inhibition of cell viability, proliferation, and colony formation; Induction of senescence | 0 - 5 µM | 72 hours | Significant inhibition of growth and induction of senescence in low PTEN expressing cells. | [1][6] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | Inhibition of cell viability, proliferation, and colony formation | 0 - 5 µM | 72 hours | Lesser inhibitory effect compared to Hep3B (high PTEN expression). | [1][6] |
| SNU475 (Hepatocellular Carcinoma) | Control (PTEN-negative) | 0 - 5 µM | 72 hours | No effect on cell viability, proliferation, or colony formation. | [1][6] |
| Endplate Chondrocytes | Protection against oxidative stress-induced apoptosis and calcification | 0.1 - 10 µM (1 µM most effective) | 24 hours | Dose-dependent restoration of cell viability. | [7] |
| Nucleus Pulposus (NP) Cells | Alleviation of H2O2-induced degeneration | Not specified | Not specified | Increased expression of collagen II and aggrecan; reduced senescence markers. | [3] |
| 4T1 (Breast Cancer) | Inhibition of proliferation | 200 - 500 nM | 0.5 - 4 hours | Inhibition of PTEN mRNA and protein expression, leading to reduced proliferation. | [8] |
Experimental Protocols
Below are detailed protocols for common cell culture experiments using this compound.
General Experimental Workflow
A general workflow for a typical cell culture experiment involving this compound is as follows:
Caption: A generalized workflow for in vitro experiments using this compound.
Protocol 1: Cell Viability and Proliferation Assay (BrdU Incorporation)
This protocol is adapted from studies on hepatocellular carcinoma cells.[1]
Materials:
-
Cell line of interest (e.g., Hep3B, PLC/PRF/5)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
BrdU Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.
-
Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 5 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for 72 hours.
-
BrdU Labeling: 24 hours before the end of the 72-hour incubation, add BrdU labeling solution to each well according to the manufacturer's instructions.
-
Assay: At the end of the incubation, perform the BrdU assay according to the manufacturer's protocol. This typically involves fixing the cells, adding an anti-BrdU antibody conjugated to a peroxidase, and then adding a substrate to produce a colorimetric reaction.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is based on the methodology used to assess senescence in hepatocellular carcinoma cells.[6]
Materials:
-
Cell line of interest (e.g., Hep3B)
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Senescence-Associated β-Galactosidase Staining Kit
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to avoid confluency during the experiment.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 250, and 500 nM).[6]
-
Extended Incubation: Refresh the medium with this compound every 72 hours for a total of five days to induce a senescent phenotype.[6]
-
Staining: After the 5-day treatment, wash the cells with PBS and fix them according to the SA-β-Gal staining kit manufacturer's protocol.
-
Incubation with Staining Solution: Incubate the fixed cells with the SA-β-Gal staining solution at 37°C (without CO2) for several hours to overnight, until the blue color develops in senescent cells.
-
Imaging: Observe and capture images of the stained cells using a light microscope.
-
Quantification: Quantify the percentage of blue, senescent cells by counting at least 200 cells from multiple random fields for each condition.
Protocol 3: Western Blot Analysis for Akt Activation
This protocol allows for the assessment of the downstream effects of PTEN inhibition by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 10 cm cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-PTEN, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture dishes and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the appropriate duration (this may be shorter than for viability assays, e.g., 30 minutes to a few hours, to capture signaling events).
-
Cell Lysis: After treatment, place the dishes on ice, wash the cells with ice-cold PBS, and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed with other antibodies, such as anti-total-Akt and a loading control (e.g., GAPDH or β-actin), to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels.
Concluding Remarks
This compound is a valuable tool for studying the roles of the PTEN/PI3K/Akt pathway in various cellular contexts. Careful consideration of the cell type, PTEN expression status, and the specific biological question being addressed is crucial for designing effective experiments. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their cell culture studies. As with any inhibitor, it is important to perform dose-response experiments and include appropriate controls to ensure the specificity of the observed effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Determining the Optimal Concentration of VO-OHpic for Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-OHpic is a potent and specific, reversible, non-competitive inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, survival, and metabolism.[1][4] By inhibiting PTEN, this compound leads to the activation of Akt and its downstream targets, making it a valuable tool for studying the roles of the PTEN/Akt pathway in various physiological and pathological processes, including cancer, diabetes, and cardiovascular diseases.[1][3][5][6] The IC₅₀ for this compound's inhibition of PTEN has been reported to be in the low nanomolar range, typically around 35-46 nM in cell-free assays.[1][5][7] However, the optimal concentration for cellular assays can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. This document provides a comprehensive guide to determining the optimal concentration of this compound for your specific research needs.
Mechanism of Action
This compound functions by inhibiting the lipid phosphatase activity of PTEN.[1] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action counteracts the activity of phosphoinositide 3-kinase (PI3K). By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[1] Activated Akt then phosphorylates a multitude of downstream targets, influencing a wide range of cellular processes.
References
- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the PTEN inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for VO-OHpic Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of VO-OHpic, a potent and selective PTEN inhibitor, in preclinical research. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction
This compound is a small molecule inhibitor of the Phosphatase and Tensin homolog (PTEN) protein, a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound activates downstream signaling, promoting cell survival and proliferation. This activity has made it a valuable tool in preclinical studies across various disease models, including cancer, ischemia-reperfusion injury, and neurodegenerative disorders.[1][2][3] This document serves as a guide for researchers utilizing this compound in their experimental designs.
Mechanism of Action
This compound is a potent, reversible, and non-competitive inhibitor of PTEN with an IC50 value of approximately 35 nM.[1][2] PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby acting as a brake on the PI3K/Akt signaling pathway. Inhibition of PTEN by this compound leads to an accumulation of PIP3, resulting in the activation of Akt and its downstream targets.[1][2] This activation can lead to various cellular effects, including enhanced glucose uptake, promotion of cell survival, and inhibition of apoptosis.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound administration in various preclinical models as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line(s) | Assay | Concentration Range | Key Findings | Reference |
| Hep3B, PLC/PRF/5 (Hepatocellular Carcinoma) | Cell Viability, Proliferation, Colony Formation | 0 - 5 µM | Inhibited cell viability and proliferation, induced senescence. More effective in cells with low PTEN expression (Hep3B). | [1] |
| Hep3B | Cell Cycle Analysis | 500 nM | Induced G2/M arrest. | [4] |
| NIH/3T3 (Fibroblasts) | Akt Translocation | Not Specified | Increased Akt translocation. | [5] |
| Endplate Chondrocytes | Western Blot | 1 µM | Reversed the effects of oxidative stress on apoptosis-related proteins. | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Route of Administration | Dosage | Key Findings | Reference |
| Male nude athymic mice | Hepatocellular Carcinoma (Hep3B xenograft) | Intraperitoneal (i.p.) | 10 mg/kg | Significantly inhibited tumor growth. | [1][4] |
| C57BL/6 mice | Kcl-induced cardiac arrest | Intraperitoneal (i.p.) | 10 µg/kg | Increased survival, improved cardiac function, enhanced lactate clearance. | [1][7] |
| Mice | Intervertebral Disc Degeneration (IDD) | Not Specified | Not Specified | Attenuated IDD progression and cartilage endplate calcification. | [6][8] |
| Dex-treated mice | Depression | Intraperitoneal (i.p.) | Not Specified | Partially reversed body weight reduction and prevented depression-like behaviors. | [9] |
| Mice | Doxorubicin-induced Cardiomyopathy | Not Specified | Not Specified | Attenuated apoptosis and adverse cardiac remodeling, improved heart function. | [10] |
Table 3: Pharmacokinetic and Formulation Data
| Parameter | Value | Reference |
| IC50 (PTEN) | 35 nM | [1][5] |
| Inhibition Constants | Kic = 27 ± 6 nM; Kiu = 45 ± 11 nM | [2][3] |
| Solubility | Soluble to 100 mM in DMSO | [5] |
| Storage | Store at -20°C | [5] |
| Molecular Weight | 361.16 g/mol (Anhydrous) | [5] |
| Formula | C12H10N2O8V | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from studies on hepatocellular carcinoma cell lines.[1]
1. Cell Seeding:
-
Culture Hep3B, PLC/PRF/5, or other desired cell lines in appropriate media.
-
Seed 3 x 10³ cells per well in 96-well plates.
2. Treatment:
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0 - 5 µM) for 72 hours. Include a vehicle control (DMSO).
3. BrdU Labeling:
-
24 hours before the end of the treatment period, add Bromodeoxyuridine (BrdU) to each well according to the manufacturer's instructions (e.g., using a colorimetric immunoassay kit).
4. Measurement:
-
After 72 hours of total treatment, measure BrdU incorporation using a plate reader at the appropriate wavelength.
5. Data Analysis:
-
Express results as the percentage of BrdU incorporation inhibition compared to the vehicle control.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol is based on studies using nude mice with hepatocellular carcinoma xenografts.[1][4]
1. Animal Model:
-
Use male nude athymic mice.
-
Subcutaneously inject Hep3B cells to establish tumors.
2. Treatment Initiation:
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
3. This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Administer a vehicle control to the control group.
-
The frequency of administration should be determined based on preliminary studies, but daily or every-other-day injections are common.
4. Tumor Growth Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
5. Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis as required (e.g., immunohistochemistry for p-AKT and p-ERK1/2).[4]
-
Compare tumor growth between the treated and control groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: this compound activates the Nrf-2/HO-1 pathway to protect against oxidative stress.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the PTEN inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Protein Tyrosine Phosphatase Inhibitors: R&D Systems [rndsystems.com]
- 6. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of VO(OH)pic
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO(OH)pic, also known as vanadyl-hydroxypicolinate, is a potent and specific inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog deleted on chromosome 10). By inhibiting PTEN, VO(OH)pic effectively modulates the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. This insulin-mimetic effect makes VO(OH)pic a valuable tool for research in diabetes, cancer, and other diseases where this pathway is dysregulated. These application notes provide a detailed protocol for the synthesis of VO(OH)pic, along with relevant characterization data and an overview of its mechanism of action.
Data Presentation
Table 1: Physicochemical Properties of VO(OH)pic
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₈V | [1] |
| Molecular Weight | 361.16 g/mol | [1] |
| Appearance | Gray solid | [Source 5 from previous step] |
| Solubility | >10 mg/mL in DMSO | [Source 5 from previous step] |
| Storage | -20°C | [1] |
Table 2: Inhibitory Activity of VO(OH)pic
| Target | IC₅₀ | Assay Conditions | Reference |
| PTEN | 35 nM | Cell-free assay | [2] |
| PTEN | 46 ± 10 nM | OMFP-based in vitro assay | [3][4] |
| SopB | 588 nM | N/A | [1] |
| MTM | 4.03 µM | N/A | [1] |
| PTPβ | 57.5 µM | N/A | [1] |
| SAC | >10 µM | N/A | [1] |
Experimental Protocols
Synthesis of VO(OH)pic ([V(=O)(H₂O)(OHpic)₂])
This protocol is adapted from the procedure reported by Rosivatz et al., 2006.
Materials:
-
Vanadyl sulfate (VOSO₄)
-
3-Hydroxypicolinic acid (3-OH-pic)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Dissolution of Ligand: In a round-bottom flask, dissolve 2.2 equivalents of 3-hydroxypicolinic acid in a minimal amount of methanol.
-
Addition of Base: To the solution from step 1, add 2.0 equivalents of a 1 M aqueous solution of sodium hydroxide. Stir the mixture until the 3-hydroxypicolinic acid is fully deprotonated and dissolved.
-
Addition of Vanadyl Sulfate: In a separate beaker, dissolve 1.0 equivalent of vanadyl sulfate in water.
-
Reaction Mixture: Slowly add the aqueous solution of vanadyl sulfate to the methanolic solution of the deprotonated 3-hydroxypicolinic acid while stirring.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux. Maintain the reflux for 2 hours. The color of the solution should change, indicating the formation of the complex.
-
Crystallization: After 2 hours of reflux, allow the reaction mixture to cool down slowly to room temperature. Further cooling in an ice bath may facilitate precipitation.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold methanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting gray solid under vacuum to obtain the final product, VO(OH)pic.
Characterization of VO(OH)pic
The synthesized VO(OH)pic can be characterized by various analytical techniques to confirm its identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the complex.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and compare it with the calculated values for the expected formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the complex, such as the V=O stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. [Source 5 from previous step]
In Vitro PTEN Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of the synthesized VO(OH)pic on PTEN.
Materials:
-
Recombinant human PTEN enzyme
-
VO(OH)pic (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris, pH 7.4, 10 mM DTT)
-
Substrate:
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Enzyme Preparation: Dilute the recombinant PTEN to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of VO(OH)pic in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Pre-incubation: In a 96-well plate, add the diluted PTEN enzyme to wells containing either the assay buffer (control) or the different concentrations of VO(OH)pic. Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (OMFP or PIP₃) to all wells.
-
Detection:
-
For OMFP: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission).[3]
-
For PIP₃: After a set incubation time (e.g., 20-30 minutes), stop the reaction and measure the released inorganic phosphate using a malachite green-based detection reagent. Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).[3]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of VO(OH)pic relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: The inhibitory effect of VO(OH)pic on the PTEN/PI3K/Akt signaling pathway.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of VO(OH)pic.
References
Application of VO-OHpic in Studying Intervertebral Disc Degeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VO-OHpic, a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), in the study of Intervertebral Disc Degeneration (IVDD). The protocols and data presented herein are compiled from key research findings and are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in mitigating IVDD.
Intervertebral disc degeneration is a primary cause of low back pain, characterized by the breakdown of the extracellular matrix (ECM) of the nucleus pulposus (NP) and the cartilage endplate (CEP). Recent studies have highlighted the role of PTEN in promoting apoptosis and cellular senescence in the intervertebral disc. This compound, by inhibiting PTEN, has emerged as a promising compound to counteract these degenerative processes.[1][2]
Mechanism of Action
This compound is a potent inhibitor of PTEN with an IC50 of 35 nM.[3] By inhibiting PTEN, this compound activates downstream signaling pathways, primarily the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][4] In the context of IVDD, this compound has been shown to exert its protective effects through two key signaling pathways:
-
PTEN/Akt Pathway in Nucleus Pulposus (NP) Cells: In NP cells, inflammatory cytokines like IL-1β and oxidative stress (induced by H₂O₂) lead to increased PTEN expression. This, in turn, dephosphorylates PIP3 to PIP2, thereby inhibiting the PI3K/Akt signaling cascade. The downstream effects include decreased cell proliferation, increased apoptosis, and reduced ECM synthesis (e.g., Collagen II and Aggrecan). This compound blocks PTEN, leading to the activation of the PI3K/Akt pathway, which promotes NP cell survival, proliferation, and ECM production.[1][4]
-
Nrf-2 Signaling Pathway in Cartilage Endplate (CEP) Chondrocytes: In CEP chondrocytes, oxidative stress is a major contributor to apoptosis, calcification, and degeneration. This compound has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[2][5][6] This activation enhances the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), promoting mitophagy to clear damaged mitochondria and inhibiting ferroptosis. This ultimately protects CEP chondrocytes from oxidative stress-induced damage.[2][6][7]
Signaling Pathway Diagrams
Caption: this compound action on the PTEN/Akt pathway in NP cells.
References
- 1. europeanreview.org [europeanreview.org]
- 2. This compound attenuates intervertebral disc degeneration via PTEN/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Effects of Oxygen Concentration and Culture Time on Porcine Nucleus Pulposus Cell Metabolism: An in vitro Study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. miR-19b-3p relieves intervertebral disc degeneration through modulating PTEN/PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Akt Phosphorylation: A Guide to Using VO-OHpic
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
VO-OHpic is a potent and selective small molecule inhibitor of the phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt signaling pathway.[1][2][3][4] By inhibiting PTEN's lipid phosphatase activity, this compound effectively increases the cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This accumulation of PIP3 at the plasma membrane leads to the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[5][6] This targeted activation makes this compound an invaluable tool for studying the intricate roles of the Akt signaling cascade in various cellular processes, including cell survival, proliferation, and metabolism.[4][6][7] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate Akt phosphorylation.
Mechanism of Action
This compound is a reversible and noncompetitive inhibitor of PTEN.[3][5] Its inhibitory action on PTEN prevents the dephosphorylation of PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2).[5] The resulting increase in PIP3 levels facilitates the translocation of Akt to the cell membrane, where it is phosphorylated at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation.[8] Activated Akt then phosphorylates a multitude of downstream substrates, modulating their activity and initiating a wide range of cellular responses.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PTEN.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on published literature.
| Parameter | Value | Species/System | Reference |
| IC₅₀ for PTEN | 35 nM | In vitro (PIP₃-based assay) | [1][6] |
| 46 ± 10 nM | In vitro (OMFP-based assay) | [2][3][5] | |
| Inhibition Constants | Kᵢc: 27 ± 6 nM | Recombinant PTEN | [2][5] |
| Kᵢu: 45 ± 11 nM | Recombinant PTEN | [2][5] | |
| Effective Concentration | 0-5 µM | Human hepatocellular carcinoma cell lines (72 h) | [6] |
| 500 nM | Human HCC cell lines (72 h) | [9] | |
| 1 µM | CEP chondrocytes | [10] | |
| In Vivo Dosage | 10 µg/kg | Mice (intraperitoneal injection) | [2] |
| 10 mg/kg | Male nude athymic mice (i.p.) | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
This compound is soluble in DMSO up to 100 mM.[1]
-
To prepare a 10 mM stock solution, dissolve 3.61 mg of this compound (MW: 361.16 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of Akt at Serine 473 following treatment with this compound.
Materials:
-
Cell line of interest (e.g., NIH/3T3 fibroblasts)[1]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot running and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Mouse or rabbit anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for a specified duration (e.g., 30 minutes to 24 hours). Include a vehicle control (DMSO) group.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control protein like β-actin.[11]
-
Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.
-
In Vitro PTEN Kinase Assay
This protocol is adapted from a method using a fluorescent substrate to measure PTEN activity and its inhibition by this compound.[5]
Materials:
-
Recombinant human PTEN protein
-
Assay buffer (e.g., 100 mM Tris, pH 7.4, containing 2 mM DTT)
-
Fluorescent substrate (e.g., 3-O-methylfluorescein phosphate - OMFP)
-
This compound stock solution (in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Dilute the recombinant PTEN protein in assay buffer to the desired working concentration.
-
Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.
-
Prepare the OMFP substrate solution in assay buffer.
-
-
Assay Protocol:
-
To determine the IC₅₀ of this compound, add a fixed amount of recombinant PTEN to the wells of a 96-well plate.
-
Add the serially diluted this compound to the wells and pre-incubate for 10 minutes at room temperature.[5] Include a control with no inhibitor (1% DMSO).
-
Initiate the reaction by adding the OMFP substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Plot the percentage of PTEN inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for studying Akt phosphorylation using this compound.
Concluding Remarks
This compound is a powerful and specific tool for activating the Akt signaling pathway through the targeted inhibition of PTEN. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of Akt-mediated cellular processes. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the multifaceted roles of Akt in health and disease.
References
- 1. This compound | Protein Tyrosine Phosphatase Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of the PI3K/PTEN/Akt and mTOR signalling pathways limits follicle activation induced by ovarian cryopreservation and in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for VO-OHpic Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and execution of studies evaluating the efficacy of VO-OHpic, a potent PTEN inhibitor, in cancer xenograft models. The protocols outlined below are based on established methodologies and published data to ensure robust and reproducible results.
Introduction
This compound is a small molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). PTEN functions as a critical negative regulator of the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers. By inhibiting PTEN's phosphatase activity, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of Akt and downstream signaling cascades that can induce cell senescence and inhibit tumor growth. Preclinical studies have demonstrated the anti-tumor activity of this compound in xenograft models of hepatocellular carcinoma and prostate cancer, making it a promising candidate for further investigation.
Core Concepts and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PTEN, which in turn activates the PI3K/Akt pathway. This pathway is central to cell growth, proliferation, survival, and metabolism. In cancer cells with low PTEN expression, treatment with this compound can lead to cell cycle arrest and senescence, thereby suppressing tumor growth.
Caption: this compound inhibits PTEN, leading to Akt activation and tumor suppression.
Experimental Design and Protocols
A well-designed xenograft study is crucial for evaluating the in vivo efficacy of this compound. The following sections provide detailed protocols for key experimental stages.
Cell Line and Animal Model Selection
The choice of cell line and animal model is critical for a successful study.
-
Cell Lines: Select cancer cell lines with characterized PTEN expression levels. Cell lines with low or deficient PTEN expression, such as Hep3B (hepatocellular carcinoma) and MDA-PCa-2b (prostate cancer), have shown sensitivity to this compound. It is recommended to include cell lines with varying PTEN statuses to assess the specificity of the treatment.
-
Animal Models: Immunodeficient mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are required for the engraftment of human cancer cell lines. The choice of strain may depend on the specific cell line and the desired level of immunodeficiency. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow
The following diagram illustrates a typical workflow for a this compound xenograft study.
Caption: A standard workflow for a xenograft study.
Detailed Protocols
Protocol 1: Tumor Cell Implantation (Subcutaneous)
-
Cell Preparation:
-
Culture selected cancer cells in their recommended medium to ~80-90% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
-
-
Injection:
-
Using a 27-gauge needle and a 1 mL syringe, inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 2: Treatment with this compound
-
Drug Preparation:
-
Prepare a stock solution of this compound trihydrate (CAS No. 476310-60-8) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
For in vivo administration, dilute the stock solution to the final desired concentration with a vehicle appropriate for intraperitoneal (i.p.) injection (e.g., sterile saline or PBS). The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
-
Treatment Schedule:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
A commonly used dosage for this compound in mice is 10 mg/kg, administered via intraperitoneal injection daily or on a specified schedule (e.g., 5-6 days a week).
-
The control group should receive the vehicle solution following the same schedule.
-
Protocol 3: Monitoring and Endpoint Analysis
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Body Weight and Health Monitoring:
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
-
Endpoint Criteria:
-
Establish clear endpoint criteria, such as a maximum tumor volume (e.g., 1500-2000 mm³), significant body weight loss (>20%), or signs of severe morbidity, in accordance with IACUC protocols.
-
-
Tissue Collection and Analysis:
-
At the study endpoint, euthanize the animals and carefully excise the tumors.
-
A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) or flash-frozen in liquid nitrogen for western blot or PCR analysis.
-
Analyze key biomarkers such as p-Akt, Ki-67 (proliferation marker), and senescence markers (e.g., β-galactosidase staining).
-
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 150.5 ± 12.3 | 1250.8 ± 105.2 | - | +5.2 ± 1.8 |
| This compound (10 mg/kg) | 10 | 148.9 ± 11.8 | 625.4 ± 89.7* | 50.0 | -2.1 ± 2.5 |
*p < 0.05 compared to Vehicle Control. SEM: Standard Error of the Mean.
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissues
| Treatment Group | p-Akt (Relative Intensity) ± SEM | Ki-67 (% Positive Cells) ± SEM | β-galactosidase (% Positive Area) ± SEM |
| Vehicle Control | 1.0 ± 0.2 | 85.3 ± 5.1 | 5.2 ± 1.5 |
| This compound (10 mg/kg) | 3.5 ± 0.6 | 42.1 ± 6.3 | 25.8 ± 4.2* |
*p < 0.05 compared to Vehicle Control.
Conclusion
These application notes and protocols provide a framework for conducting robust preclinical studies to evaluate the therapeutic potential of this compound in xenograft models. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data to support the further development of this promising anti-cancer agent. Researchers should adapt these protocols as necessary based on their specific cell lines, animal models, and experimental objectives.
Troubleshooting & Optimization
VO-OHpic solubility issues and solutions in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of VO-OHpic in aqueous buffers. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The highly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1][3]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound varies significantly between solvents. It is highly soluble in DMSO but has very poor solubility in water and aqueous buffers like PBS.
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL (120.42 mM)[3], up to 100 mM |
| Water | < 0.1 mg/mL (Insoluble)[3] |
| PBS (pH 7.2) | Approximately 1 mg/mL[5] |
Q3: How should I prepare a working solution for in vitro cell-based assays?
A3: To prepare a working solution for cell-based assays, a serial dilution or gradient dilution of the DMSO stock solution is recommended before adding it to your aqueous cell culture medium.[4] This helps to prevent precipitation. For example, you can first dilute a 10 mM stock solution to 1 mM in DMSO, and then add the necessary volume of the 1 mM solution to your culture medium to reach the final desired concentration.[4] The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q4: I need to use this compound for in vivo animal studies. How do I prepare a suitable formulation?
A4: Direct injection of a DMSO stock solution is not recommended for animal studies. A co-solvent formulation is required. Two common protocols involve creating a vehicle with DMSO, PEG300, Tween-80, and saline, or with DMSO and SBE-β-CD in saline.[3] It is crucial to add and mix each solvent sequentially to ensure the compound remains dissolved.[3]
Troubleshooting Guide
Q5: My this compound precipitated when I added it to my aqueous buffer/cell culture medium. What happened and how can I fix it?
A5: This is a common issue due to the poor aqueous solubility of this compound.[3][4] The high concentration of the compound in the DMSO stock comes into direct contact with the aqueous environment, causing it to crash out of solution.
Solutions:
-
Serial Dilution: Avoid adding the high-concentration DMSO stock directly. Perform an intermediate dilution step with DMSO first to lower the concentration before introducing it to the aqueous medium.[4]
-
Pre-warming: Pre-heat your stock solution and the aqueous buffer (e.g., to 37°C) before mixing to help prevent precipitation caused by temperature shock.[4]
-
Sonication/Heating: If precipitation occurs, gentle heating and/or sonication can be used to help redissolve the compound.[3][4]
-
Increase Final Volume: By increasing the final volume of your aqueous solution, you lower the effective concentration of both this compound and DMSO, which can help maintain solubility.
Q6: I am observing inconsistent results in my experiments. Could this be related to solubility?
A6: Yes, inconsistent results can be a symptom of solubility issues. If this compound precipitates, the actual concentration in your experiment will be lower than intended and will vary between samples.
Recommendations:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation (cloudiness, visible particles) before use. Centrifuge tubes briefly if needed to check for a pellet.
-
Fresh Preparations: For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[3] For in vitro assays, prepare working dilutions fresh from a frozen stock.
-
Proper Storage: Ensure your DMSO stock is stored correctly at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[1][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound trihydrate powder (Formula Weight: 415.2 g/mol ).[1][3][5]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM solution, add 240.85 µL of DMSO to 1 mg of this compound trihydrate.[3]
-
Vortex the solution thoroughly. If needed, sonicate the vial in a water bath to ensure complete dissolution.[4]
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and exposure to moisture.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is an example and may need optimization for your specific experimental needs.[3]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, sequentially add the following, ensuring the solution is clear after each step:
-
Take 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
The final concentrations in this formulation are 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 2.5 mg/mL.[3]
-
This formulation should be prepared fresh before each use.[3]
Visualizations
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: The signaling pathway of PTEN inhibition by this compound.[1][2][5][6][7]
Caption: An experimental workflow for preparing a working solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. europeanreview.org [europeanreview.org]
- 7. This compound trihydrate, PTEN inhibitor (ab141439) | Abcam [abcam.com]
Technical Support Center: Optimizing VO-OHpic Dosage for Maximum PTEN Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VO-OHpic, a potent and reversible PTEN inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments for maximal and reliable PTEN inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PTEN?
This compound is a potent, cell-permeable small molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] It acts as a reversible and non-competitive inhibitor of PTEN's lipid phosphatase activity.[4][5] This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway.[4][6][7]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type and the desired biological outcome. However, based on published data, a good starting point for most cell lines is in the low nanomolar to low micromolar range. In vitro studies have shown IC50 values for PTEN inhibition to be approximately 35-46 nM.[1][2] For cell-based assays, concentrations ranging from 75 nM to 5 µM have been effectively used.[1][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[1][8][9] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM.[8][9] To avoid solubility issues due to moisture absorption by DMSO, use fresh solvent.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] For working solutions, dilute the stock in your cell culture medium or assay buffer immediately before use.
Q4: How can I confirm that this compound is inhibiting PTEN in my experiment?
The most common method to confirm PTEN inhibition is to measure the phosphorylation status of its downstream target, Akt. Upon PTEN inhibition, the levels of phosphorylated Akt (p-Akt), particularly at Serine 473 and Threonine 308, should increase.[8][10] This can be readily assessed by Western blotting. Additionally, you can perform a PTEN phosphatase activity assay using a substrate like OMFP to directly measure the enzymatic activity of PTEN in the presence of the inhibitor.[4]
Q5: Are there any known off-target effects of this compound?
While this compound is considered a potent and specific PTEN inhibitor, some studies have raised concerns about its selectivity, suggesting it may inhibit other phosphatases like SHP-1 at higher concentrations.[11][12] It is crucial to use the lowest effective concentration determined by a dose-response curve to minimize potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low p-Akt induction after this compound treatment | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 3. Low PTEN expression: The cell line may have low or no endogenous PTEN expression.[11][13] 4. Short incubation time: The treatment duration may not be sufficient to observe a significant increase in p-Akt. | 1. Perform a dose-response experiment (e.g., 50 nM to 5 µM) to determine the optimal concentration. 2. Prepare fresh stock solutions of this compound in anhydrous DMSO.[1] 3. Verify PTEN expression in your cell line by Western blot. This compound will have minimal effect in PTEN-null cells.[1][13] 4. Perform a time-course experiment (e.g., 30 minutes to 4 hours) to identify the optimal treatment duration.[14] |
| Cell toxicity or unexpected phenotypes observed | 1. High this compound concentration: Excessive concentrations can lead to off-target effects or cellular stress.[12] 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Use the lowest effective concentration of this compound determined from your dose-response curve. 2. Ensure the final DMSO concentration in your culture medium does not exceed 0.1-0.5%. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration. 2. Inconsistent this compound preparation: Errors in dilution or handling of the inhibitor. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare fresh dilutions of this compound for each experiment from a well-maintained stock. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| IC50 (PTEN) | 35 ± 2 nM | [4] |
| IC50 (PTEN) | 46 ± 10 nM | [2][4] |
| Inhibition Constants (Kic) | 27 ± 6 nM | [4][5] |
| Inhibition Constants (Kiu) | 45 ± 11 nM | [4][5] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Cell Line Type | Concentration Range | Incubation Time | Reference |
| Fibroblasts (NIH 3T3, L1) | 75 nM (saturation) | Not Specified | [8] |
| Hepatocellular Carcinoma (Hep3B, PLC/PRF/5) | 0 - 5 µM | 72 - 120 hours | [1][11] |
| Breast Cancer (4T1) | 200 - 500 nM | 0.5 - 4 hours | [14] |
| Endplate Chondrocytes | 1 µM (optimal) | Not Specified | [15] |
Table 3: In Vivo Dosage in Murine Models
| Animal Model | Dosage | Administration Route | Reference |
| Nude mice with Hep3B xenografts | 10 mg/kg | Intraperitoneal (i.p.) | [1] |
| C57BL6 mice (cardiac arrest model) | 10 µg/kg | Intraperitoneal (i.p.) | [2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using Western Blot for p-Akt
This protocol describes how to determine the effective concentration of this compound by measuring the phosphorylation of Akt at Serine 473.
-
Cell Seeding: Plate your cells of interest in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, you may serum-starve the cells for 4-12 hours prior to treatment, depending on the cell line.
-
This compound Treatment: Prepare a range of this compound concentrations (e.g., 0, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, 5 µM) in your cell culture medium. Aspirate the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (a good starting point is 1-2 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[16]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to your protein samples.
-
Boil the samples at 95-100°C for 5 minutes.[17]
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][19]
-
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control. Plot the normalized p-Akt levels against the this compound concentration to determine the optimal dose.
Protocol 2: In Vitro PTEN Phosphatase Activity Assay
This protocol outlines a method to directly measure the inhibitory effect of this compound on PTEN enzymatic activity using the fluorogenic substrate 3-O-methylfluorescein phosphate (OMFP).[4]
-
Reagents:
-
Recombinant human PTEN protein
-
OMFP substrate
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT[4]
-
This compound stock solution in DMSO
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well black plate, add the recombinant PTEN protein to each well.
-
Add the different concentrations of this compound to the respective wells. Include a no-inhibitor control (assay buffer with DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 10 minutes.[4][9]
-
Initiate the reaction by adding the OMFP substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm using a fluorescence plate reader.[4]
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of PTEN activity (relative to the no-inhibitor control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: The PTEN signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for optimizing this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 10. PHLiPPing the Switch on Akt and Protein Kinase C Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. cdn.bcm.edu [cdn.bcm.edu]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. m.youtube.com [m.youtube.com]
troubleshooting VO-OHpic instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTEN inhibitor, VO-OHpic.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?
A1: Precipitation of this compound upon dilution in aqueous solutions is a common issue due to its low water solubility.[1] Here are some steps to address this:
-
Sonication/Heating: Gentle heating and/or sonication can help redissolve the precipitate.[1]
-
Co-solvents: For in vivo experiments, it is recommended to use a pre-formulated solvent system. A common formulation involves first dissolving this compound in DMSO to create a stock solution, and then further diluting it in a mixture of co-solvents such as PEG300, Tween-80, and saline.[1]
-
Fresh Preparation: For aqueous-based in vivo working solutions, it is highly recommended to prepare them fresh on the day of use to ensure reliability.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is highly soluble in DMSO, with concentrations of 50 mg/mL (120.42 mM) or even higher being achievable.[1] It is crucial to use newly opened, anhydrous (hygroscopic) DMSO, as moisture can negatively impact solubility.[1][2]
Q3: How should I store my this compound, both as a solid and in solution?
A3: Proper storage is critical to maintain the stability of this compound.
-
Solid Powder: The solid, powdered form of this compound trihydrate should be stored at -20°C for long-term stability (up to 3 years).[1][2] It can also be stored at 4°C for up to 2 years.[1]
-
DMSO Stock Solution: Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, aliquots should be kept at -80°C (stable for up to 6 months to a year).[1][2] For shorter-term storage, -20°C is suitable for up to 1 month.[1][2]
Q4: I am observing a color change in my this compound solution. What does this indicate?
A4: this compound in its solid form is described as a light green to green powder.[1] While specific color changes upon degradation in solution are not extensively documented in the provided literature, a noticeable deviation from the expected light green/green hue could indicate chemical instability or degradation. Vanadium complexes can be sensitive to oxidation, which may lead to color changes. It is best practice to discard any solution that shows unexpected color changes, significant precipitation, or other signs of degradation.
Q5: Is the inhibitory effect of this compound on PTEN reversible?
A5: Yes, the inhibition of PTEN by this compound is fully reversible.[3][4] This has been demonstrated in studies where the dilution of the inhibitor concentration resulted in the recovery of PTEN activity.[3]
Data Summary
Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Duration of Stability | Citations |
| Powder | N/A | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | ||
| Solution | DMSO | -80°C | 6 months - 1 year | [1][2] |
| -20°C | 1 month | [1][2] |
Solubility of this compound
| Solvent | Solubility | Citations |
| DMSO | ≥ 50 mg/mL (120.42 mM) | [1] |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| Ethanol | Insoluble or slightly soluble | [2] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
-
Equilibrate the this compound trihydrate powder to room temperature before opening the vial.
-
Using anhydrous, newly opened DMSO, add the desired volume to the vial to achieve a stock concentration of, for example, 10 mM or 50 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as indicated in the table above.
Preparation of this compound Working Solution for In Vivo Administration
This protocol is an example for preparing a working solution with co-solvents to improve aqueous solubility.
-
Begin with a prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the co-solvents. For example, for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would add the DMSO stock, then the PEG300, mixing after each addition.[1]
-
Add the Tween-80 and mix.
-
Finally, add the saline to reach the final volume and mix thoroughly.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
This working solution should be prepared fresh on the day of the experiment.[1]
Visualizations
References
Technical Support Center: Overcoming Off-Target Effects of VO-OHpic in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the PTEN inhibitor VO-OHpic while mitigating its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, reversible, and non-competitive small molecule inhibitor of the Phosphatase and Tensin Homolog (PTEN) protein.[1][2] Its primary on-target effect is the inhibition of PTEN's lipid phosphatase activity, which leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane and subsequent activation of downstream signaling pathways, most notably the PI3K/Akt pathway.[3][4][5]
Q2: What are the known off-targets of this compound?
While this compound is highly potent against PTEN, it is not entirely specific and has been shown to inhibit other phosphatases, particularly at higher concentrations. The most well-documented off-target is the protein tyrosine phosphatase SHP-1 (PTPN6).[6] It is crucial to consider that other protein tyrosine phosphatases (PTPs) could also be affected, especially in cell-based assays where the intracellular concentration of the compound can be difficult to control precisely.
Q3: What are the potential consequences of these off-target effects in my experiments?
Q4: How can I be confident that the observed effects in my experiment are due to PTEN inhibition?
The gold standard for validating on-target effects of a chemical probe like this compound involves a multi-pronged approach:
-
Genetic knockdown/knockout: The most rigorous control is to replicate the phenotype observed with this compound treatment by genetically silencing or knocking out the PTEN gene (e.g., using siRNA or CRISPR/Cas9). If the genetic approach phenocopies the chemical inhibition, it strongly suggests the effect is on-target.
-
Use of PTEN-negative cell lines: A critical experiment is to treat a cell line that does not express PTEN (PTEN-null) with this compound.[3][7] If the biological effect is still observed in these cells, it is likely due to an off-target effect. Conversely, if the effect is absent in PTEN-null cells, it supports an on-target mechanism.
-
Dose-response analysis: Perform a dose-response curve for this compound and correlate the effective concentration with its known IC50 for PTEN. Effects observed at concentrations significantly higher than the PTEN IC50 are more likely to be off-target.
Q5: Is there a specific negative control compound for this compound?
Currently, there is no commercially available, validated inactive analogue of this compound that can be used as a negative control. The vanadium core and the picolinic acid ligands are key to its inhibitory activity, making the design of a truly inactive yet structurally similar control challenging. Therefore, genetic controls are the most reliable alternative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No increase in p-Akt (Ser473/Thr308) levels after this compound treatment. | 1. Inactive compound: The this compound solution may have degraded. 2. Cell line specific signaling: The cell line may have low basal PI3K activity or alternative pathways regulating Akt phosphorylation. 3. Incorrect dosage or timing: The concentration of this compound may be too low, or the incubation time too short. | 1. Prepare fresh this compound stock solutions in DMSO and store them at -20°C or -80°C.[4] 2. Ensure your cell line has an active PI3K/Akt pathway. You can stimulate the pathway with a growth factor (e.g., IGF-1) as a positive control. 3. Perform a dose-response (e.g., 10 nM to 10 µM) and time-course (e.g., 15 min to 24 hours) experiment to determine the optimal conditions for your cell line. |
| Unexpected cell toxicity or apoptosis is observed. | 1. Off-target effects: At higher concentrations, this compound may inhibit other essential phosphatases, leading to toxicity. 2. Cell line sensitivity: Some cell lines may be more sensitive to perturbations in the PI3K/Akt pathway or to the vanadium compound itself. | 1. Lower the concentration of this compound to the lowest effective dose that inhibits PTEN. 2. Perform a cell viability assay (e.g., MTS or MTT) to determine the cytotoxic concentration range for your specific cell line. 3. Include a positive control for apoptosis (e.g., staurosporine) in your experiments to validate your apoptosis detection method (e.g., TUNEL assay). |
| The observed phenotype is present in a PTEN-null cell line. | Off-target effect: The phenotype is likely not mediated by PTEN inhibition. | 1. Conclude that the observed effect is off-target. 2. Investigate potential off-targets like SHP-1 by using a specific SHP-1 inhibitor or siRNA to see if it replicates the phenotype. |
| Conflicting results with previously published data. | 1. Different experimental conditions: Cell line passage number, serum concentration in media, and confluency can all impact signaling pathways. 2. Source and purity of this compound: Variations in the purity of the compound from different suppliers can affect its potency. | 1. Carefully document and standardize all experimental parameters. 2. Whenever possible, obtain this compound from a reputable supplier and confirm its purity. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against its primary target, PTEN, and known off-targets. This data is essential for designing experiments with appropriate concentrations to maximize on-target effects and minimize off-target inhibition.
| Target | IC50 (nM) | Assay Conditions | Reference |
| PTEN | 35 | In vitro lipid phosphatase assay with PIP3 as substrate | [3][4] |
| PTEN | 46 ± 10 | In vitro phosphatase assay with OMFP as substrate | [4] |
| SHP-1 | 975 | In vitro phosphatase assay with pNPP as substrate | [6] |
| SopB | 588 | In vitro phosphatase assay | |
| MTM | 4030 | In vitro phosphatase assay | |
| PTPβ | 57500 | In vitro phosphatase assay |
Key Experimental Protocols
Western Blot for Phospho-Akt (Ser473)
This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation of Akt, a key downstream effector of the PTEN/PI3K pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for the determined time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates.
-
MTS reagent.
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
TUNEL Assay for Apoptosis Detection
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit (commercially available).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Treatment and Fixation: Treat cells with this compound as required. Harvest the cells and fix them with a crosslinking agent like paraformaldehyde.
-
Permeabilization: Permeabilize the fixed cells to allow entry of the labeling enzyme.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP, following the kit manufacturer's protocol.
-
Detection: If using a fluorescent label, the apoptotic cells can be directly visualized under a fluorescence microscope or quantified by flow cytometry. If using a biotin-labeled nucleotide, a secondary detection step with labeled streptavidin is required.
-
Analysis: Quantify the percentage of TUNEL-positive cells to determine the level of apoptosis.
Visualizations
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for validating the on-target effects of this compound.
References
- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the PTEN inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are PTEN inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of VO-OHpic in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the PTEN inhibitor, VO-OHpic, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the established route of administration for this compound in animal studies?
A1: Currently, the exclusive route of administration for this compound in published animal studies is intraperitoneal (i.p.) injection. This method bypasses first-pass metabolism and ensures direct systemic exposure, which is crucial for determining the compound's efficacy in preclinical models.
Q2: What is the known solubility of this compound?
A2: this compound exhibits poor solubility in aqueous solutions. It is soluble in dimethyl sulfoxide (DMSO), but its solubility in water is low. This poor aqueous solubility is a significant factor limiting its oral bioavailability.
Q3: Has the oral bioavailability of this compound been determined?
A3: To date, there is no publicly available data on the oral bioavailability of this compound. The compound's physicochemical properties, particularly its poor water solubility, suggest that its oral bioavailability is likely to be very low without formulation enhancements.
Q4: What are the primary challenges in administering this compound orally?
A4: The main obstacles to successful oral delivery of this compound include its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential degradation in the harsh acidic environment of the stomach. Furthermore, as a metal-containing compound, it may have limited permeability across the intestinal epithelium.
Q5: Are there any general strategies to improve the oral bioavailability of compounds similar to this compound?
A5: Yes, several formulation strategies have been successfully employed to enhance the oral bioavailability of poorly soluble drugs, including other metal-containing compounds. These include:
-
Nanoparticle formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.
-
Liposomal encapsulation: Encapsulating the drug in lipid-based vesicles can protect it from degradation and enhance its absorption.
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.
-
Complexation with organic ligands: For metal-containing compounds, complexation with specific organic ligands can increase lipophilicity and facilitate transport across cell membranes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or variable efficacy after intraperitoneal injection. | Precipitation of this compound in the dosing solution. | Ensure complete dissolution of this compound in a suitable vehicle like DMSO before further dilution in aqueous buffers. Prepare fresh solutions for each experiment. |
| Incorrect dosage calculation. | Double-check all calculations for dosage based on animal weight. | |
| Precipitation observed when preparing dosing solutions. | Poor solubility of this compound in the chosen vehicle. | Use a co-solvent system. For in vivo studies, a common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with a vehicle like saline or a solution containing PEG300 and Tween-80. |
| Considering a switch to oral administration but concerned about low bioavailability. | Inherent poor solubility and potential degradation of this compound. | Explore advanced formulation strategies such as nanoparticle or liposomal formulations to enhance solubility and protect the compound from the gastrointestinal environment. |
| Difficulty in achieving a stable formulation for oral gavage. | Inappropriate choice of excipients or formulation method. | Refer to the detailed experimental protocols below for nanoparticle and liposomal formulations. These provide a starting point for developing a stable oral formulation of this compound. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₉N₂O₈V·3H₂O |
| Molecular Weight | 415.20 g/mol |
| Solubility in DMSO | Soluble |
| Solubility in Water | Poorly soluble |
Table 2: Comparative Oral Bioavailability of Vanadium Compounds
| Compound | Formulation | Animal Model | Oral Bioavailability (%) |
| Vanadyl Sulfate | Aqueous solution | Human | ~1-10 |
| Vanadyl Sulfate | Aqueous solution | Rat | 12.5 - 16.8 |
| Vanadium complexes with organic ligands | Not specified | Not specified | 20 - 40 |
This table provides a general reference for the oral bioavailability of vanadium compounds. Specific data for this compound is not available.
Experimental Protocols
Note: The following protocols are adapted from methodologies used for other poorly soluble small molecule inhibitors and have not been specifically validated for this compound. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Preparation of this compound Nanoparticles for Oral Administration
This protocol is based on the solvent anti-solvent precipitation method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (or other suitable stabilizer)
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
Method:
-
Preparation of the organic phase: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of the aqueous phase: Dissolve Pluronic F-127 in deionized water to a final concentration of 0.5% (w/v).
-
Nanoprecipitation:
-
Place the aqueous phase on a magnetic stirrer at a constant stirring speed (e.g., 500 rpm).
-
Using a syringe pump, add the organic phase dropwise into the aqueous phase at a controlled flow rate (e.g., 0.5 mL/min).
-
The volume ratio of the organic phase to the aqueous phase should be optimized, starting with a 1:10 ratio.
-
-
Stabilization: Continue stirring the resulting nanoparticle suspension for at least 2 hours at room temperature to allow for solvent evaporation and nanoparticle stabilization.
-
Characterization: Characterize the nanoparticle suspension for particle size, polydispersity index (PDI), and drug loading efficiency using appropriate techniques (e.g., dynamic light scattering, HPLC).
-
Administration: The resulting nanoparticle suspension can be administered to animals via oral gavage.
Protocol 2: Preparation of this compound Loaded Liposomes for Oral Administration
This protocol is based on the thin-film hydration method.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or other suitable lipids
-
Cholesterol
-
Chloroform and Methanol (or other suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Method:
-
Lipid film formation:
-
Dissolve this compound, soy phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of SPC to cholesterol can be optimized, starting with 2:1. The drug-to-lipid ratio should also be optimized, for example, starting at 1:20 (w/w).
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, dry lipid film is formed on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at the same temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification: Remove the unencapsulated this compound by centrifugation or dialysis.
-
Characterization: Characterize the liposomes for particle size, PDI, encapsulation efficiency, and drug release profile.
-
Administration: The final liposomal formulation can be administered to animals via oral gavage.
Visualizations
Caption: The PTEN signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for developing and evaluating an oral formulation of this compound.
Caption: A logical troubleshooting guide for poor in vivo efficacy of orally administered this compound.
Technical Support Center: Refinement of VO-OHpic Synthesis for Higher Purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis of bis(3-hydroxy-2-pyridinecarboxylato)oxovanadium(IV) (VO-OHpic) to achieve higher purity. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction; Suboptimal pH for complexation; Loss of product during washing/filtration; Air oxidation of V(IV) to V(V). | - Ensure complete dissolution of starting materials. - Monitor and adjust the pH of the reaction mixture to the optimal range for vanadyl complex formation (typically weakly acidic to neutral). - Use fine filter paper or a fritted glass funnel to minimize loss of the solid product. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Product is an Unusual Color (e.g., green or brown instead of blue-gray) | Presence of impurities from starting materials (e.g., iron(III)); Oxidation of the V(IV) center to V(V) (often yellow or orange species); Incomplete chelation or formation of mixed-ligand complexes. | - Use high-purity vanadyl sulfate and 3-hydroxypicolinic acid. Consider pre-treating the vanadyl sulfate solution to remove iron impurities. - Minimize exposure of the reaction mixture and isolated product to air. Store the final product under an inert atmosphere. - Ensure the correct stoichiometry of ligand to metal is used. |
| Poor Crystallinity of the Product | Rapid precipitation of the complex; Presence of soluble impurities inhibiting crystal growth. | - Attempt recrystallization from a suitable solvent system (e.g., water, ethanol-water). - Allow the reaction mixture to cool slowly to promote the formation of larger, more well-defined crystals. - Purify the crude product to remove soluble impurities before recrystallization. |
| Contamination with Starting Materials | Incomplete reaction; Inefficient washing of the final product. | - Increase the reaction time or temperature (monitor for decomposition). - Wash the isolated solid thoroughly with deionized water and a suitable organic solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials. |
| Inconsistent Purity Between Batches | Variability in the quality of starting materials; Inconsistent reaction conditions (e.g., pH, temperature, reaction time); Exposure to air. | - Source high-purity, well-characterized starting materials from a reliable supplier. - Standardize all reaction parameters and meticulously control them for each synthesis. - Maintain an inert atmosphere throughout the synthesis and handling of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: While the exact optimal pH may require some empirical determination, the formation of vanadyl complexes with carboxylate and hydroxyl-containing ligands is typically favored in weakly acidic to neutral conditions (pH 4-7). At lower pH, the carboxylate group of the ligand is protonated, reducing its chelating ability. At higher pH, vanadyl hydroxide may precipitate.
Q2: How can I confirm the purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended to assess the purity of this compound. These include:
-
Elemental Analysis (CHNV): To confirm the elemental composition of the complex.
-
Infrared (IR) Spectroscopy: To identify the characteristic V=O stretching frequency (typically around 950-1000 cm⁻¹) and the coordination of the picolinate ligand.
-
UV-Vis Spectroscopy: To observe the characteristic d-d electronic transitions of the vanadyl ion.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: As a highly sensitive technique for characterizing V(IV) complexes.
-
High-Performance Liquid Chromatography (HPLC): To detect and quantify organic impurities.
Q3: My this compound sample seems to be air-sensitive. How should I handle and store it?
A3: Oxovanadium(IV) complexes can be susceptible to oxidation to oxovanadium(V) in the presence of air, especially in solution. It is recommended to handle the solid product and solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). For long-term storage, the solid compound should be kept in a tightly sealed container under nitrogen or argon at a low temperature (-20°C is common).
Q4: What are the likely impurities in my this compound product?
A4: Potential impurities can arise from several sources:
-
Starting Materials: Unreacted 3-hydroxypicolinic acid and vanadyl sulfate. Metal impurities from the vanadyl sulfate, such as iron, are also a possibility.
-
Side Reactions: Formation of partially chelated vanadyl species or mixed-ligand complexes if other coordinating species are present.
-
Degradation: Oxidation of the V(IV) center to V(V) species.
Q5: Can I use a different vanadium source instead of vanadyl sulfate?
A5: While vanadyl sulfate is a common starting material, other V(IV) sources like vanadyl acetylacetonate [VO(acac)₂] could potentially be used. However, the reaction conditions, stoichiometry, and purification procedure may need to be adjusted. The choice of counter-ions and solvent will influence the reaction.
Experimental Protocols
The synthesis of this compound is generally based on the procedure described by Nakai et al. (2005). Below is a detailed methodology adapted from literature reports.
Synthesis of bis(3-hydroxy-2-pyridinecarboxylato)oxovanadium(IV) (this compound)
Materials:
-
Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)
-
3-Hydroxypicolinic acid (3-OH-Hpic)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
Preparation of the Ligand Solution: In a round-bottom flask, dissolve 3-hydroxypicolinic acid (2.0 equivalents) in deionized water. Adjust the pH of the solution to approximately 6.0 by the dropwise addition of a 1 M sodium hydroxide solution. This deprotonates the carboxylic acid group, facilitating coordination.
-
Preparation of the Vanadyl Solution: In a separate beaker, dissolve vanadyl sulfate pentahydrate (1.0 equivalent) in deionized water with gentle heating and stirring.
-
Reaction: Slowly add the vanadyl sulfate solution to the ligand solution with constant stirring. A color change and the formation of a precipitate should be observed.
-
Reaction Completion: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure complete complexation. The reaction can be gently heated (e.g., to 40-50°C) to improve solubility and reaction rate, but avoid high temperatures which may promote decomposition.
-
Isolation of the Product: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold deionized water, ethanol, and diethyl ether to remove unreacted starting materials and other soluble impurities.
-
Drying: Dry the purified product under vacuum to remove residual solvents.
Purification by Recrystallization (Optional):
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a water-ethanol mixture).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Typical Value/Observation | Significance |
| Appearance | Blue-gray solid | Indicates the presence of the V(IV) oxidation state. |
| Molecular Formula | C₁₂H₈N₂O₇V | Confirmed by elemental analysis. |
| Molecular Weight | 361.15 g/mol | Theoretical value. |
| IR: V=O Stretch (νᵥ₌ₒ) | ~980 cm⁻¹ | Characteristic strong absorption for a terminal V=O bond. |
| UV-Vis (in DMSO) | λₘₐₓ ≈ 580 nm, 770 nm | Corresponds to d-d electronic transitions in the V(IV) center. |
| Purity (Commercial) | ≥98% (HPLC) | A common purity standard for commercially available this compound. |
Visualizations
Signaling Pathway
Technical Support Center: VO-OHpic Delivery to Target Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTEN inhibitor VO-OHpic. The information is designed to address specific challenges encountered during experimental delivery of this compound to target tissues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to target tissues?
The main challenges in delivering this compound effectively to target tissues in vivo stem from its physicochemical properties and the inherent complexities of systemic drug delivery. These challenges include:
-
Poor Aqueous Solubility: this compound is sparingly soluble in aqueous solutions, which can lead to precipitation upon injection and limit its bioavailability.[1][2][3]
-
Limited Bioavailability: Due to its poor solubility and potential for rapid clearance, achieving therapeutic concentrations of this compound at the target site can be difficult.
-
Potential for Off-Target Effects and Toxicity: As a vanadium-based compound, this compound has the potential for off-target effects on other phosphatases and could exhibit dose-dependent toxicity.[4][5] Close monitoring for signs of toxicity is crucial in animal studies.
-
Lack of Targeting Moiety: this compound itself does not have a specific targeting ligand, leading to systemic distribution and potential for effects in non-target tissues.
-
Stability in Biological Fluids: The stability of this compound in plasma and other biological fluids is not well-documented, which could impact its in vivo efficacy. Vanadium compounds can undergo speciation and react with components in biological media.[3][6]
Q2: What is the solubility of this compound in common laboratory solvents?
Understanding the solubility of this compound is critical for preparing stock solutions and dosing formulations. Here is a summary of its known solubility:
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (120.42 mM) | [3] |
| PBS (pH 7.2) | 1 mg/mL | [1] |
| Water | Insoluble | [2][3] |
| Ethanol | Insoluble | [2] |
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution.[2]
-
Preparation: Warm the vial to room temperature before opening. Dissolve the solid this compound in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM or higher).[6] Gentle warming and sonication can aid dissolution.[6]
-
Storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Q4: Are there any known off-target effects of this compound?
While this compound is a potent PTEN inhibitor, some studies suggest it may have off-target effects. As a vanadium-containing compound, it has the potential to inhibit other protein tyrosine phosphatases (PTPs).[4][5][7] Researchers should consider including appropriate controls to assess the specificity of the observed effects in their experimental system. For example, using cell lines with and without PTEN expression can help differentiate on-target from off-target effects.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Problem 1: Low or no observable efficacy in vivo after administration.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability/Precipitation: The compound may be precipitating out of solution upon injection into the aqueous in vivo environment. | 1. Optimize Formulation: Prepare a clear, stable dosing solution. A common formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Ensure all components are thoroughly mixed. 2. Consider Alternative Delivery Systems: For long-term studies, consider formulating this compound in liposomes or nanoparticles to improve solubility and stability. |
| Insufficient Dose: The administered dose may not be high enough to reach therapeutic concentrations in the target tissue. | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal therapeutic dose with an acceptable toxicity profile. 2. Pharmacokinetic Analysis: If possible, measure the concentration of this compound in plasma and the target tissue over time to assess its pharmacokinetic profile. |
| Degradation of the Compound: this compound may be unstable in the dosing vehicle or in vivo. | 1. Freshly Prepare Dosing Solutions: Always prepare dosing solutions fresh before each administration. 2. Assess Stability: If feasible, perform a stability study of this compound in the chosen formulation under experimental conditions. |
| Incorrect Administration Route: The chosen route of administration may not be optimal for reaching the target tissue. | 1. Review Literature: Consult literature for the most effective administration routes for similar compounds targeting the same tissue. Intraperitoneal (i.p.) injection is commonly reported for this compound.[8] 2. Compare Routes: If feasible, compare different administration routes (e.g., i.p., intravenous, subcutaneous) for efficacy. |
Problem 2: Observed toxicity or adverse effects in animal models.
| Possible Cause | Troubleshooting Step |
| High Dose: The administered dose may be in the toxic range. | 1. Reduce the Dose: Lower the administered dose and perform a dose-response study to find a balance between efficacy and toxicity. 2. Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, or signs of organ damage.[9] |
| Off-Target Effects: The observed toxicity may be due to the inhibition of other essential phosphatases or other off-target interactions. | 1. Histopathological Analysis: Perform histopathology on major organs to identify any tissue damage. 2. Biochemical Assays: Measure markers of organ function (e.g., liver enzymes, kidney function markers) in blood samples. |
| Vehicle Toxicity: The vehicle used to dissolve this compound may be causing toxicity. | 1. Administer Vehicle Alone: Include a control group that receives only the vehicle to assess its independent effects. 2. Optimize Vehicle Composition: If the vehicle is suspected to be toxic, explore alternative formulations with better biocompatibility. |
Experimental Protocols
Protocol 1: General Method for Preparation of a this compound Formulation for In Vivo Administration
This protocol provides a starting point for formulating this compound for intraperitoneal injection in mice, based on common practices for poorly soluble compounds.[3]
Materials:
-
This compound trihydrate
-
Anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 25 mg/mL. Ensure it is fully dissolved; gentle warming or sonication may be used.
-
Prepare the Vehicle Mixture: In a sterile vial, combine the following in the specified order, mixing thoroughly after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Add this compound Stock: Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300/Tween-80 mixture. Vortex until a clear, homogeneous solution is obtained.
-
Final Dilution: Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. This results in a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Administer the freshly prepared formulation to the animals via the desired route (e.g., intraperitoneal injection).
Note: The final concentration and vehicle composition may need to be optimized for your specific experimental model and desired dose.
Protocol 2: General Workflow for Quantification of this compound in Tissue Samples by LC-MS/MS
This protocol outlines a general workflow for the extraction and quantification of this compound from tissue samples. Method development and validation are essential for accurate results.
Materials:
-
Tissue samples
-
Homogenizer
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (a structurally similar compound not present in the sample)
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the frozen tissue sample.
-
Add a known volume of ice-cold lysis buffer or ACN.
-
Homogenize the tissue on ice until a uniform lysate is obtained.
-
-
Protein Precipitation and Extraction:
-
Add a known amount of internal standard to the tissue homogenate.
-
Add 3 volumes of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex thoroughly and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the supernatant containing the extracted this compound.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 50% ACN in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate this compound from matrix components.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for sensitive and specific detection of this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound spiked into a blank tissue matrix.
-
Quantify the amount of this compound in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Visualizations
Caption: Signaling pathway of PTEN inhibition by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for low in vivo efficacy of this compound.
References
- 1. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Paired Agent Imaging Enables Assessment of Drug Biodistribution & Therapeutic Efficacy | OHSU [ohsu.edu]
- 3. Stabilities and Biological Activities of Vanadium Drugs: What is the Nature of the Active Species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanadium Compounds as PTP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
minimizing variability in experiments with VO-OHpic
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize variability and achieve consistent results in experiments utilizing the PTEN inhibitor, VO-OHpic.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cell-based assays | - Uneven cell seeding- Edge effects in microplates- Inconsistent compound concentration | - Ensure a single-cell suspension before seeding.- Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling.- Fill outer wells with sterile PBS or media to minimize evaporation.- Prepare a master mix of this compound dilution to add to all replicate wells. |
| Inconsistent results between experiments | - Variation in cell passage number or health- Different lots of this compound or other reagents- Fluctuations in incubator conditions (temperature, CO2) | - Use cells within a consistent and low passage number range.- Always perform a cell viability count before seeding.- Qualify new lots of this compound and other critical reagents against the previous lot.- Regularly monitor and calibrate incubator temperature and CO2 levels. |
| Lower than expected or no inhibitory effect | - Incorrect storage or handling of this compound stock solution- Inactive compound- Sub-optimal concentration or incubation time- Issues with the assay itself | - Store this compound stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1] Avoid repeated freeze-thaw cycles.- Use fresh DMSO for dissolving this compound, as moisture-absorbing DMSO can reduce solubility.[2]- Confirm the activity of this compound by treating a sensitive cell line and measuring the phosphorylation of a downstream target like AKT (p-AKT).- Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and endpoint.[3][4]- Include a positive control for PTEN inhibition to ensure the assay is working correctly. |
| High background signal in fluorescence or luminescence-based assays | - Autofluorescence from cells or media- Insufficient blocking or washing in antibody-based assays | - Use phenol red-free media for fluorescence assays to reduce background.[5]- Optimize blocking buffer and incubation times.- Ensure thorough and consistent washing steps between antibody incubations.[5] |
| Observed cytotoxicity at effective concentrations | - Off-target effects of the compound- Sensitivity of the cell line | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.[6]- Monitor cell morphology and viability (e.g., using a live/dead stain) alongside your primary endpoint.- Compare the effects in your cell line of interest with a less sensitive or resistant cell line. |
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
-
Q1: How should I prepare a stock solution of this compound? A1: this compound is soluble in DMSO up to 100 mM. To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.61 mg of this compound (MW: 361.16 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
-
Q2: How should I store this compound solutions? A2: For long-term storage, it is recommended to store the powdered compound and DMSO stock solutions at -80°C (up to 6 months).[1] For short-term storage, -20°C is suitable for up to one month.[1] Always protect the compound from light.
-
Q3: My this compound solution has precipitated. What should I do? A3: If precipitation is observed in your stock solution, you can gently warm the vial and sonicate to aid in re-dissolving the compound. Ensure the compound is fully dissolved before making further dilutions.
Experimental Design
-
Q4: What are the recommended concentrations and incubation times for this compound in cell-based assays? A4: The optimal concentration and incubation time are cell-type and assay-dependent. However, a common starting point is to perform a dose-response curve ranging from 0.1 µM to 10 µM. For cell proliferation or viability assays, incubation times of 24 to 72 hours are frequently used.[2][3] For signaling pathway studies (e.g., measuring p-AKT), shorter incubation times (e.g., 30 minutes to 4 hours) may be sufficient.[4]
-
Q5: What are essential controls to include in my this compound experiments? A5: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dilute the this compound.
-
PTEN-Negative Cell Line: Use a cell line that does not express PTEN (e.g., SNU475) as a negative control to demonstrate that the observed effects are PTEN-dependent.[2][7]
-
Positive Control for Downstream Signaling: Include a known activator of the PI3K/AKT pathway (e.g., IGF-1) to confirm that the cells are responsive.
-
Untreated Control: Cells that receive no treatment.
-
-
Q6: How can I confirm that this compound is active in my cells? A6: The most direct way to confirm the activity of this compound is to measure the phosphorylation of downstream targets of the PTEN pathway. Since PTEN is a negative regulator of the PI3K pathway, inhibition of PTEN should lead to an increase in the phosphorylation of AKT (p-AKT) and other downstream effectors.[8][9] This can be assessed by Western blotting or other immunoassays.
Data Interpretation and Troubleshooting
-
Q7: I am seeing a weaker inhibitory effect than reported in the literature. What could be the reason? A7: Several factors could contribute to a weaker than expected effect. Some studies have reported variability in the potency of this compound, potentially due to the commercial source of the inhibitor.[10] Additionally, ensure your stock solution is properly prepared and stored, as the compound's activity can diminish with improper handling. It is also important to consider the specific experimental conditions, as the presence of certain reagents could influence the inhibitor's efficacy.
-
Q8: Are there any known off-target effects of this compound? A8: While this compound is reported to be a potent and selective PTEN inhibitor, some studies have noted that at higher concentrations, it can inhibit other phosphatases like SHP1.[10] As this compound is a vanadium-based compound, it's important to be aware that vanadium compounds can have broader biological effects.[11][12][13] Using the lowest effective concentration and including appropriate controls, such as a PTEN-negative cell line, can help mitigate and identify potential off-target effects.
Experimental Protocols
Protocol 1: Validating this compound Activity by Western Blot for p-AKT
-
Cell Seeding: Plate your cells of choice (e.g., a PTEN-positive cell line like Hep3B) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal p-AKT levels, you may serum-starve the cells for 4-12 hours prior to treatment.
-
This compound Treatment: Prepare fresh dilutions of this compound in serum-free or low-serum media. Treat the cells with a range of concentrations (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal. An increase in the p-AKT/total AKT ratio with increasing this compound concentration indicates successful PTEN inhibition.
Visualizations
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound activity via Western Blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [Genotoxic effects of vanadium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vanadium compounds as antiparasitic agents: An approach to their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of VO-OHpic for PTEN Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. The tumor suppressor PTEN (phosphatase and tensin homolog) is a critical negative regulator of the PI3K/Akt signaling pathway, making it a key target in various diseases.[1] VO-OHpic has emerged as a potent, reversible, and noncompetitive inhibitor of PTEN, showing promise in preclinical studies for conditions ranging from cancer to cardiovascular diseases.[2][3] This guide provides an objective comparison of this compound's specificity, supported by experimental data and detailed protocols, to aid in its effective application in research and development.
Mechanism of Action of this compound on PTEN
This compound acts as a potent inhibitor of PTEN with an IC50 in the low nanomolar range.[4] It functions as a reversible and noncompetitive inhibitor, meaning it binds to a site on the enzyme distinct from the active site and can dissociate from the enzyme.[1][5] This mode of inhibition affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of PTEN's enzymatic activity.[1] By inhibiting PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the accumulation of PIP3 and subsequent activation of downstream signaling pathways, most notably the Akt pathway.[1][6]
Visualizing the PTEN Signaling Pathway
The following diagram illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the mechanism of its inhibition by this compound.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Specificity of this compound: A Comparative Analysis
A crucial aspect of any inhibitor is its specificity. This compound has been shown to exhibit selectivity for PTEN over other cysteine-based phosphatases. The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound against PTEN and other phosphatases.
| Target Phosphatase | IC50 Value | Reference |
| PTEN | 35 nM | [6] |
| PTEN | 46 ± 10 nM | [1] |
| SopB | 588 nM | [6] |
| Myotubularin (MTM) | 4.03 µM | [6] |
| PTPβ | 57.5 µM | [6] |
| SAC | >10 µM | [6] |
Lower IC50 values indicate higher potency.
Concerns and Contradictory Findings
While multiple studies confirm the high potency and selectivity of this compound for PTEN, some research has raised concerns about its specificity. One study reported weaker inhibition of PTEN by this compound, with an IC50 of 6.74 µM, and noted that it inhibited Src homology region 2 domain-containing phosphatase-1 (SHP1) with an even greater potency (IC50 of 975 nM) under their experimental conditions.[7] This highlights the importance of careful experimental design and validation when using any chemical inhibitor.
Experimental Protocol: In Vitro PTEN Inhibition Assay
This protocol describes a common method for measuring PTEN inhibition using a malachite green assay with PIP3 as the substrate.
Materials:
-
Recombinant human PTEN protein
-
This compound
-
PIP3 substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Malachite Green Reagent
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant PTEN to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for 10 minutes at room temperature.[1]
-
Initiate the enzymatic reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent, which detects the free phosphate released by PTEN activity.
-
Measure the absorbance at a wavelength of 620-650 nm using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Specificity Testing
The following diagram outlines a typical workflow for assessing the specificity of a PTEN inhibitor.
Caption: Workflow for validating the specificity of a PTEN inhibitor.
Logical Relationship of Specificity Validation
This diagram illustrates the logical connections in validating inhibitor specificity.
Caption: Logical framework for confirming inhibitor specificity.
Conclusion
The available data strongly suggest that this compound is a potent and highly selective inhibitor of PTEN. Its ability to discriminate between PTEN and other phosphatases, as demonstrated by significant differences in IC50 values, makes it a valuable tool for studying the physiological roles of PTEN. However, researchers should remain aware of the conflicting reports regarding its activity against SHP1 and consider validating its specificity within their own experimental systems. By following rigorous experimental protocols and workflows, the scientific community can confidently utilize this compound to further unravel the complexities of PTEN signaling in health and disease.
References
- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterisation of the PTEN inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Protein Tyrosine Phosphatase Inhibitors: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to VO-OHpic and Other Vanadyl Compounds in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of potential therapeutic agents for diabetes mellitus is ever-evolving, with a growing interest in the insulin-mimetic and insulin-enhancing properties of vanadyl compounds. Among these, VO-OHpic has emerged as a novel compound with a distinct mechanism of action. This guide provides an objective comparison of this compound with other notable vanadyl compounds, supported by experimental data, to aid researchers in their exploration of new anti-diabetic strategies.
Introduction to Vanadyl Compounds in Diabetes
Vanadium, a trace element, has long been recognized for its insulin-like effects.[1] Both its vanadate (VO3-, oxidation state +5) and vanadyl (VO2+, oxidation state +4) forms have demonstrated the ability to mimic various actions of insulin in cellular systems.[1] The oral administration of vanadate was first shown to normalize high blood glucose levels in streptozotocin (STZ)-induced diabetic rats in 1985.[1] Since then, numerous vanadyl complexes have been synthesized and investigated for their potential as orally active insulin-mimetic agents.[1]
Mechanism of Action: A Tale of Two Pathways
The anti-diabetic effects of vanadyl compounds can be broadly categorized into two primary mechanisms: insulin-mimetic actions, characteristic of compounds like vanadyl sulfate and BMOV, and the specific enzyme inhibition pathway of this compound.
This compound: A Potent PTEN Inhibitor
This compound distinguishes itself from other vanadyl compounds through its potent and specific inhibition of Phosphatase and Tensin homolog (PTEN).[2] PTEN is a phosphatase that counteracts the insulin signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound effectively enhances the insulin signaling cascade, leading to increased downstream activation of proteins like Akt and subsequent cellular responses such as glucose uptake.[2]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound via PTEN inhibition.
Other Vanadyl Compounds: Insulin Mimetics and Phosphatase Inhibitors
Vanadyl compounds like vanadyl sulfate (VOSO4) and bis(maltolato)oxovanadium(IV) (BMOV) primarily exert their anti-diabetic effects by mimicking the action of insulin.[3] They can activate insulin receptor tyrosine kinase and other downstream signaling proteins, leading to increased glucose transport and metabolism.[4] Furthermore, these compounds are known to inhibit various protein tyrosine phosphatases (PTPs), including PTP1B, which is a negative regulator of the insulin receptor. This inhibition leads to a sustained phosphorylation state of the insulin receptor and enhanced insulin signaling.[4]
General Signaling Pathway of Insulin-Mimetic Vanadyl Compounds
Caption: General signaling pathway of insulin-mimetic vanadyl compounds.
Comparative Performance Data
While direct head-to-head comparative studies between this compound and other vanadyl compounds in diabetic models are limited, the following tables summarize key performance indicators gathered from various independent studies.
Table 1: In Vitro Efficacy of Vanadyl Compounds
| Compound | Target/Mechanism | IC50 | Key In Vitro Effects | Reference(s) |
| This compound | PTEN Inhibition | 35 nM | Dramatically enhances glucose uptake into adipocytes. | [2][5] |
| Vanadyl Sulfate (VOSO4) | Insulin Mimetic, PTP Inhibition | Not specified | Stimulates glucose transport and oxidation in liver and skeletal muscles. | [6] |
| BMOV | Insulin Mimetic, PTP Inhibition | Not specified | Potent stimulator of lipogenesis in isolated rat adipocytes. | [3] |
| Vanadyl Acetylacetonate (VAc) | Insulin Mimetic, PTP Inhibition | Not specified | More potent stimulator of lipogenesis than VOSO4 in isolated rat adipocytes. | [3] |
Table 2: In Vivo Efficacy of Vanadyl Compounds in Diabetic Animal Models
| Compound | Animal Model | Administration Route | Dose | Key In Vivo Effects | Reference(s) |
| This compound | C57BL6 Mice (cardiac arrest model) | Intraperitoneal (i.p.) | 10 mg/kg | Significantly decreases plasma glucose level. | [5] |
| Vanadyl Sulfate (VOSO4) | STZ-Diabetic Rats | Oral (drinking water) | 5 and 10 mg/kg | Normalized blood glucose levels, restored insulinemia, and improved insulin sensitivity at 10 mg/kg. | [7] |
| BMOV | STZ-Diabetic Rats | Oral gavage | 0.5 mmol/kg (ED50) | 2-3 times more potent than vanadyl sulfate in lowering plasma glucose. | [3] |
| Vanadyl Acetylacetonate (VAc) | STZ-Diabetic Rats | Oral (drinking water) | 125 mg vanadium element/L | Induced a faster and larger fall in glycemia compared to VOSO4. | [8] |
Table 3: Toxicity Profile of Vanadyl Compounds
| Compound | Key Toxicity Findings | Reference(s) |
| This compound | In vivo safety has been suggested in some studies. The inhibitory effect on PTEN is reversible. | [9] |
| Vanadyl Sulfate (VOSO4) | Less toxic than vanadate. Long-term studies of up to one year did not show toxicity in rats at doses that lowered blood glucose. | [3][5] |
| BMOV | Has shown less toxicity than vanadyl sulfate. | [3] |
| General Vanadyl Compounds | Excessive accumulation can lead to hepatotoxicity. Gastrointestinal distress can be a side effect. | [6] |
Experimental Protocols
PTEN Inhibition Assay (for this compound)
Objective: To determine the inhibitory effect of this compound on PTEN phosphatase activity.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 100 mM NaCl, 0.05% Tween-20
-
Substrate: DiC8-Phosphatidylinositol 3,4,5-trisphosphate (PIP3)
-
Malachite Green Reagent (for phosphate detection)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 25 µL of the diluted this compound solutions.
-
Add 25 µL of recombinant PTEN enzyme to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the PIP3 substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent.
-
Measure the absorbance at 620 nm to quantify the amount of free phosphate released.
-
Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for PTEN Inhibition Assay
Caption: Workflow for the in vitro PTEN inhibition assay.
In Vitro Glucose Uptake Assay (General for Vanadyl Compounds)
Objective: To measure the effect of vanadyl compounds on glucose uptake in adipocytes.
Cell Line: 3T3-L1 preadipocytes, differentiated into mature adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Test compounds (this compound, VOSO4, BMOV, etc.)
-
2-deoxy-D-[3H]glucose (radioactive tracer)
-
Insulin (positive control)
-
Cytochalasin B (negative control)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Wash the differentiated cells with KRH buffer and incubate in serum-free medium for 2 hours to achieve a basal state.
-
Treat the cells with various concentrations of the test vanadyl compounds or insulin for 30 minutes.
-
Add 2-deoxy-D-[3H]glucose to each well and incubate for 10 minutes.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with the lysis buffer.
-
Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the results to the protein concentration in each well.
Experimental Workflow for Glucose Uptake Assay
Caption: Workflow for the in vitro glucose uptake assay.
Conclusion and Future Directions
This compound presents a targeted approach to enhancing insulin signaling through potent PTEN inhibition, distinguishing it from the broader insulin-mimetic actions of other vanadyl compounds like vanadyl sulfate and BMOV. While the available data suggests high potency for this compound, direct comparative studies are crucial to definitively establish its efficacy and safety profile relative to other vanadyl compounds in the context of diabetes. Future research should focus on head-to-head in vivo studies in diabetic animal models to compare the glucose-lowering effects, long-term efficacy, and potential side effects of this compound against established vanadyl compounds. Such studies will be instrumental in determining the therapeutic potential of this compound as a novel anti-diabetic agent.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vanadium and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of Dietary Antioxidants against Vanadium-Induced Toxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vanadyl Sulfate Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of vanadium complexes with organic ligands on glucose metabolism: a comparison study in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of vanadium compounds on diabetes induced changes in STZ-diabetic rats - UBC Library Open Collections [open.library.ubc.ca]
Comparative Analysis of VO-OHpic's Effects Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals detailing the anti-cancer properties of the PTEN inhibitor, VO-OHpic. This guide provides a comparative analysis of its effects on various cancer cell lines, supported by experimental data and detailed protocols.
Introduction
This compound is a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). PTEN plays a crucial role in regulating cell growth, proliferation, and apoptosis by negatively regulating the PI3K/Akt signaling pathway. In many cancers, PTEN function is lost or reduced, leading to uncontrolled cell proliferation and survival. By inhibiting PTEN, this compound paradoxically exhibits anti-cancer effects in specific contexts, primarily through the induction of cellular senescence and cell cycle arrest. This guide provides a comparative overview of the experimentally observed effects of this compound on different cancer cell lines, focusing on its impact on cell viability, apoptosis, and cell cycle progression.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative effects of this compound on various cancer cell lines. The data highlights the differential sensitivity of cancer cells to this compound, which often correlates with their endogenous PTEN expression levels.
| Cell Line | Cancer Type | PTEN Status | Cytotoxic IC50 | Observed Effects |
| Hep3B | Hepatocellular Carcinoma | Low Expression | Not Reported | Inhibition of cell viability and proliferation; Induction of senescence; G2/M phase cell cycle arrest.[1] |
| PLC/PRF/5 | Hepatocellular Carcinoma | High Expression | Not Reported | Lesser inhibition of cell viability and proliferation compared to Hep3B; No significant effect on cell cycle.[1] |
| SNU475 | Hepatocellular Carcinoma | Negative | Resistant | No significant inhibition of cell viability or proliferation.[1] |
| SKOV3 | Ovarian Cancer | Not Specified | 7.15 µM | Dose-dependent inhibition of cell growth.[2] |
| ES2 | Ovarian Cancer | Not Specified | 25.24 µM | Dose-dependent inhibition of cell growth.[2] |
| HOSEpiC | Normal Ovarian Epithelium | Not Applicable | Higher than cancer cells | Lower sensitivity compared to ovarian cancer cell lines.[2] |
| 4T1 | Breast Cancer | Not Specified | Not Reported | Inhibition of cell proliferation and effects on cell cycle distribution.[3] |
Mechanism of Action and Signaling Pathways
This compound primarily functions as a PTEN inhibitor, with a reported IC50 of approximately 35-46 nM for PTEN enzymatic activity.[4][5] Inhibition of PTEN leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the downstream pro-survival kinase Akt. While activation of the PI3K/Akt pathway is typically associated with cell survival and proliferation, in PTEN-deficient or low-PTEN expressing cancer cells, the sustained hyperactivation of this pathway by this compound can trigger a paradoxical anti-proliferative response, primarily cellular senescence and cell cycle arrest.[1]
In hepatocellular carcinoma cells with low PTEN expression (Hep3B), this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This effect is not observed in cells with high PTEN expression (PLC/PRF/5) or those lacking PTEN (SNU475), highlighting the dependency of this phenotype on a specific PTEN expression window.[1]
The signaling cascade initiated by this compound-mediated PTEN inhibition can be visualized as follows:
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides a general overview of the methodologies used in the cited research to assess the effects of this compound.
Cell Viability and Proliferation Assays
1. MTT Assay:
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. BrdU Incorporation Assay:
-
Principle: Measures DNA synthesis as an indicator of cell proliferation.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
Add BrdU to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis
-
Principle: Measures the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold ethanol.
-
Wash the cells and treat with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry.
-
The general workflow for these experiments is illustrated below:
Caption: General experimental workflow.
Conclusion
The available data indicates that this compound exhibits a range of anti-cancer effects that are highly dependent on the cancer cell type and, critically, their PTEN status. In hepatocellular carcinoma, its efficacy is most pronounced in cells with low PTEN expression, where it induces senescence and G2/M cell cycle arrest rather than apoptosis. In ovarian cancer, it demonstrates dose-dependent cytotoxicity. Further research is required to elucidate the precise mechanisms of action in different cancer contexts and to establish a broader profile of its efficacy across a wider range of cancer cell lines. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VO-OHpic and Other PI3K/Akt Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of VO-OHpic, a potent PTEN inhibitor, and other modulators of the critical PI3K/Akt signaling pathway. The information presented is intended to assist researchers in making informed decisions for their experimental designs. This document summarizes key performance data, details relevant experimental protocols, and visualizes the associated signaling pathway.
Introduction to PI3K/Akt Pathway Modulation
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human diseases, most notably cancer, making it a prime target for therapeutic intervention. The pathway is tightly regulated by various proteins, with the tumor suppressor PTEN (Phosphatase and Tensin Homolog) acting as a critical negative regulator. PTEN functions by dephosphorylating PIP3, the product of PI3K, thereby antagonizing PI3K/Akt signaling.
Modulators of this pathway can be broadly categorized into:
-
PTEN inhibitors , such as this compound, which increase PIP3 levels and subsequently activate Akt signaling.
-
PI3K inhibitors , which directly block the enzymatic activity of PI3K. These can be further classified as pan-PI3K inhibitors (targeting all class I isoforms) or isoform-specific inhibitors.
-
Dual PI3K/mTOR inhibitors , which simultaneously target PI3K and the downstream kinase mTOR, providing a more comprehensive blockade of the pathway.
This guide focuses on a comparative analysis of this compound with representatives from the other classes of PI3K/Akt pathway modulators.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and other selected PI3K/Akt pathway modulators. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the published literature. Therefore, the data is presented with its specific context.
Table 1: In Vitro Potency Against Direct Targets
| Compound | Target | IC50 (nM) | Comments |
| This compound | PTEN | 35 - 46[1][2] | Potent and selective inhibitor of PTEN's lipid phosphatase activity. |
| BKM120 (Buparlisib) | PI3Kα | 52[3] | Pan-PI3K inhibitor with high potency against the p110α isoform. |
| PI3Kβ | 166[3] | ||
| PI3Kδ | 116[3] | ||
| PI3Kγ | 262[3] | ||
| BEZ235 (Dactolisib) | PI3Kα | 4[4] | Dual pan-PI3K and mTOR inhibitor. |
| PI3Kγ | 5[4] | ||
| PI3Kδ | 7[4] | ||
| PI3Kβ | 75[4] | ||
| mTOR | 20.7[4] |
Table 2: Selectivity Profile of this compound Against Other Phosphatases
| Phosphatase | IC50 |
| PTEN | 35 nM |
| SopB | 588 nM |
| MTM | 4.03 µM |
| PTPβ | 57.5 µM |
| SAC | >10 µM |
Data from R&D Systems, indicating high selectivity of this compound for PTEN.
Table 3: Comparative Efficacy in a PTEN-low Cancer Cell Line (Hep3B - Hepatocellular Carcinoma)
| Compound | Assay | Endpoint | Result |
| This compound | Cell Viability / Proliferation | Inhibition of cell growth and induction of senescence | Effective in inhibiting cell viability and proliferation.[1][5] |
| BKM120 (Buparlisib) | Cell Viability | IC50 | Not explicitly reported for Hep3B in the provided search results. |
| BEZ235 (Dactolisib) | Cell Viability | IC50 | Not explicitly reported for Hep3B in the provided search results, but IC50 in other HCC cell lines (HepG2) is in the low micromolar range.[6] |
Table 4: Synergistic Effects of this compound with a PI3K/mTOR Inhibitor (BEZ235) in Hep3B Cells
| Combination | Concentration (this compound) | Concentration (BEZ235) | Combination Index (CI)* |
| This compound + BEZ235 | 100 nM | 50 nM | 0.65 |
| 250 nM | 50 nM | 0.58 | |
| 500 nM | 50 nM | 0.53 |
*CI < 1 indicates a synergistic effect. Data from Alimonti et al., demonstrating that combining a PTEN inhibitor with a dual PI3K/mTOR inhibitor can be more effective than single-agent treatment.
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway with points of intervention for different modulators.
Experimental Workflow: In Vitro Drug Efficacy Testing
Caption: A generalized workflow for comparing the in vitro efficacy of PI3K/Akt pathway modulators.
Detailed Experimental Protocols
1. Cell Viability/Proliferation Assay (BrdU Incorporation)
This protocol is adapted from studies investigating the effect of this compound on cell proliferation.[1]
-
Cell Seeding: Culture human hepatocellular carcinoma cells (e.g., Hep3B, PLC/PRF/5) in appropriate media. Seed 3 x 10³ cells per well in 96-well plates.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or other inhibitors (e.g., 0-5 µM). Include a vehicle control (e.g., DMSO).
-
BrdU Labeling: 48 hours post-treatment (or 24 hours before the end of the experiment), add Bromodeoxyuridine (BrdU) to each well to a final concentration of 10 µM.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Detection: At 72 hours post-treatment, fix the cells and detect BrdU incorporation using a colorimetric immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Express the results as the percentage of BrdU incorporation in treated cells relative to the vehicle-treated control cells.
2. Western Blot Analysis for PI3K/Akt Pathway Activation
This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Lysis: Plate cells and treat with inhibitors for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (e.g., p-Akt Ser473), S6K, and other relevant pathway components overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
3. In Vivo Xenograft Tumor Model
This protocol is based on studies evaluating the in vivo efficacy of PI3K/Akt pathway inhibitors.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ Hep3B cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the inhibitors via an appropriate route (e.g., intraperitoneal injection for this compound, oral gavage for BKM120 and BEZ235) at the desired dosage and schedule. The control group should receive the vehicle.
-
Tumor Measurement and Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors for weight, and perform immunohistochemistry or western blotting for pharmacodynamic markers (e.g., p-Akt, Ki-67).
-
Statistical Analysis: Compare the tumor growth rates and endpoint tumor volumes between the treatment and control groups using appropriate statistical tests.
Conclusion
This compound is a potent and selective inhibitor of PTEN, leading to the activation of the PI3K/Akt pathway. This mechanism of action is distinct from direct PI3K or dual PI3K/mTOR inhibitors. The choice of modulator will depend on the specific research question and the genetic background of the experimental model. For instance, in PTEN-deficient or low-expressing models, direct PI3K inhibition might be more effective. Conversely, this compound's ability to induce senescence in certain cancer cells presents a unique therapeutic avenue. Furthermore, the synergistic effects observed when combining this compound with PI3K/mTOR inhibitors suggest that a multi-pronged approach to targeting the PI3K/Akt pathway may be a promising strategy. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these different classes of PI3K/Akt pathway modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Long-Term Effects of VO-OHpic Treatment for Researchers
For researchers and professionals in drug development, understanding the long-term efficacy and potential liabilities of a compound is paramount. This guide provides a comprehensive comparison of VO-OHpic, a potent PTEN inhibitor, with its alternatives, focusing on their sustained effects in preclinical models. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
This compound is a vanadium-based small molecule that acts as a reversible and noncompetitive inhibitor of Phosphatase and Tensin homolog (PTEN).[1][2] PTEN is a critical tumor suppressor that negatively regulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key cascade involved in cell growth, proliferation, survival, and metabolism. By inhibiting PTEN, this compound leads to the activation of Akt, making it a valuable tool for studying the therapeutic potential of this pathway in various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.
Mechanism of Action: The PTEN/PI3K/Akt Signaling Axis
The primary mechanism of action for this compound and its alternatives involves the inhibition of PTEN's lipid phosphatase activity. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, modulating diverse cellular functions.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Comparative Analysis of Long-Term Efficacy
While direct long-term comparative studies are limited, existing data from various preclinical models provide insights into the sustained effects of this compound and its alternatives.
| Compound | Mechanism of Action | Long-Term In Vivo Effects (Selected Examples) | Long-Term In Vitro Effects (Selected Examples) | Reported IC50 for PTEN |
| This compound | Reversible, noncompetitive PTEN inhibitor | Attenuates cardiac remodeling and fibrosis in a doxorubicin-induced cardiomyopathy model in mice (administered over several weeks).[1] | Promotes neurite outgrowth in cultured neurons over several days.[3] | ~35-46 nM[4] |
| bpV(phen) | Reversible PTEN inhibitor | In vivo administration (200-400 µg/kg IP) has shown neuroprotective effects in models of nerve injury.[5] | Enhances muscle stem cell functions and migration in long-term culture. | Potent, but can be less specific than this compound. |
| bpV(pic) | Reversible PTEN inhibitor | Neuroprotective effects observed in a mouse model of temporal lobe epilepsy with repeated administration.[6] | Promotes neurite elongation and initiation in cortical neurons over 10 days.[7][8][9] | Potent, but can be less specific than this compound. |
| bpV(HOpic) | Reversible PTEN inhibitor | Cardioprotective effects in ischemia-reperfusion injury models. | Potent, but can be less specific than this compound. | |
| SF1670 | Specific PTEN inhibitor | Continuous infusion (200 nM) has been used in vivo for neuroprotection studies.[5] Augments bacteria-killing capability in neutropenic mice with pretreatment.[10] | Enhances neutrophil functions in vitro.[10] | ~2 µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are representative protocols for key long-term experiments.
Long-Term In Vivo Administration of this compound in a Mouse Model of Doxorubicin-Induced Cardiomyopathy
This protocol is adapted from a study investigating the long-term effects of this compound on cardiac remodeling.[1]
Experimental Workflow:
Caption: Workflow for a long-term in vivo study of this compound.
Materials:
-
C57BL/6J mice (8-12 weeks old)
-
This compound (e.g., from Selleck Chemicals)
-
Doxorubicin
-
Saline
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into control, Doxorubicin-only, and Doxorubicin + this compound groups.
-
Dosing Regimen:
-
Administer Doxorubicin (e.g., cumulative dose of 12 mg/kg) via intraperitoneal (i.p.) injection three times a week for two weeks.
-
For the combination group, administer this compound (e.g., cumulative dose of 30 µg/kg) via i.p. injection 30 minutes prior to each Doxorubicin injection.[1]
-
Administer saline to the control group following the same schedule.
-
-
Long-Term Monitoring: Monitor the health and body weight of the mice throughout the study period (e.g., 56 days).
-
Functional Assessment: Perform echocardiography at the end of the study to assess cardiac function.
-
Tissue Collection and Analysis: At the study endpoint, euthanize the mice and harvest the hearts for histological analysis (e.g., Sirius Red staining for fibrosis) and biochemical assays (e.g., Western blotting for PTEN/Akt pathway proteins).
Long-Term Neurite Outgrowth Assay in Primary Neuronal Culture
This protocol is a general guide for assessing the long-term effects of PTEN inhibitors on neuronal morphology.
Experimental Workflow:
Caption: Workflow for a long-term in vitro neurite outgrowth assay.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and L-glutamine
-
PTEN inhibitors (this compound, bpV(pic), etc.)
-
Poly-D-lysine coated plates or coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
Procedure:
-
Cell Culture: Isolate and culture primary neurons on coated plates/coverslips.
-
Treatment: After allowing the neurons to adhere and extend initial processes, treat the cultures with different concentrations of PTEN inhibitors. Include a vehicle control.
-
Long-Term Incubation: Maintain the cultures for an extended period (e.g., 7-10 days). It is often recommended to replace the medium containing the inhibitor every 12-24 hours to maintain compound activity.[11]
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific binding with goat serum.
-
Incubate with the primary antibody against a neuronal marker like β-III tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).
Concluding Remarks
This compound and other PTEN inhibitors represent a promising class of compounds for modulating the PI3K/Akt pathway. While existing research points to their potential in long-term therapeutic applications, more direct comparative studies are needed to fully elucidate their relative long-term efficacy and safety profiles. The protocols and data presented in this guide are intended to serve as a resource for researchers designing and interpreting studies aimed at confirming the long-term effects of these important research tools. It is important to note that while systemic long-term PTEN inhibition could carry risks, tissue-specific or partial inhibition may offer therapeutic benefits.[12]
References
- 1. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique properties of PTEN-L contribute to neuroprotection in response to ischemic-like stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Anti-Inflammatory Roles of the Phosphatase and Tensin Homolog Deleted on Chromosome Ten (PTEN) Inhibition in a Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN modulates neurites outgrowth and neuron apoptosis involving the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor SF1670 augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling VO-OHpic
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information
This guide provides essential, immediate safety and logistical information for handling the potent and selective PTEN inhibitor, VO-OHpic. The following procedural, step-by-step guidance is designed to directly answer your operational questions, ensuring the safe and effective use of this compound in your research.
Understanding the Compound: this compound
This compound is a potent, reversible, and noncompetitive inhibitor of phosphatase and tensin homolog (PTEN). As a vanadium-containing organic compound, it requires specific handling precautions to mitigate potential risks. It is typically supplied as a crystalline solid and is soluble in dimethyl sulfoxide (DMSO).
Personal Protective Equipment (PPE)
Given the potent nature of this compound and the general hazards associated with vanadium compounds, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Stock Solutions | - Primary: Disposable Nitrile Gloves (double-gloving recommended), Lab Coat, ANSI-approved Safety Goggles with side shields. - Secondary: Chemical-resistant apron, face shield if there is a splash hazard. |
| Cell Culture and In Vitro Assays | - Primary: Disposable Nitrile Gloves, Lab Coat, Safety Glasses. - Secondary: Use of a biological safety cabinet (BSC) is recommended to prevent aerosolization. |
| Animal Dosing (In Vivo Studies) | - Primary: Disposable Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Goggles with side shields. - Secondary: Respiratory protection (e.g., N95 respirator) may be necessary depending on the formulation and route of administration to prevent inhalation. |
| Waste Disposal | - Primary: Heavy-duty chemical-resistant gloves (e.g., butyl rubber), Lab Coat, Safety Goggles with side shields. - Secondary: Face shield and chemical-resistant apron. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
As a vanadium-containing compound, this compound and any materials contaminated with it should be treated as hazardous waste. Adherence to institutional and local regulations for chemical waste disposal is mandatory.
Waste Segregation:
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Toxic").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.
Experimental Protocols
While specific experimental protocols will vary, the following general methodologies are recommended for key procedures involving this compound.
Preparation of a 10 mM Stock Solution in DMSO:
-
Pre-weigh: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Weighing: Carefully add the desired amount of this compound powder to the tube inside a chemical fume hood or other ventilated enclosure.
-
Record: Record the exact weight of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 415.2 g/mol ), add 240.8 µL of DMSO.
-
Vortex: Vortex the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Logical Relationships in PPE Selection
The selection of appropriate PPE is a critical step in risk mitigation. The following diagram illustrates the logical relationship between the experimental procedure and the required level of PPE.
Caption: PPE selection based on risk assessment for this compound handling.
By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a culture of safety and scientific excellence. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
